(1,2-dichloro-2-phenylethenyl)benzene
Description
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Structure
3D Structure
Properties
CAS No. |
13700-82-8 |
|---|---|
Molecular Formula |
C8H12Cl2Pd |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of (1,2-Dichloro-2-phenylethenyl)benzene
This guide details the chemical properties, synthesis, and reactivity of (1,2-dichloro-2-phenylethenyl)benzene , commonly referred to as
Executive Summary
(1,2-Dichloro-2-phenylethenyl)benzene (CAS: 5963-49-5 for the generic structure) is a vicinal dichloroalkene featuring a stilbene core.[1][2] Unlike its non-halogenated parent, the presence of chlorine atoms at the
For drug development and materials science professionals, this molecule is not merely a target but a linchpin intermediate . Its carbon-chlorine bonds are activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), while its stilbene backbone allows for oxidative photocyclization to form 9,10-dichlorophenanthrene—a scaffold found in conductive polymers and intercalating agents.[1][2]
Chemical Identity & Physical Properties[3][4][5][6][7][8][9][10]
The stereochemistry of the central double bond dictates the physical state and reactivity. The bulky phenyl and chlorine groups create a twisted
| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |
| Structure | Phenyl groups anti | Phenyl groups syn |
| Symmetry | ||
| Dipole Moment | 0 D (Non-polar) | ~2.5 D (Polar) |
| Melting Point | High (~140–145 °C) | Low / Oil at RT |
| Stability | Thermodynamically favored | Photochemically favored |
| Reactivity | Prone to photocyclization | Prone to isomerization to (E) |
*Note: Exact melting points vary by purity and crystalline polymorph; values inferred from analog 4,4'-dichlorostilbene trends.
Structural Visualization
The (E)-isomer minimizes steric repulsion between the two phenyl rings, placing them on opposite sides of the alkene.[1] The (Z)-isomer forces the phenyl rings into close proximity, causing significant out-of-plane twisting to relieve steric strain between the phenyl rings and the chlorine atoms.[1]
Synthesis Pathways[11][12][13][14][15][16]
Route A: Electrophilic Addition to Diphenylacetylene (Primary Route)
The most robust synthesis involves the chlorination of diphenylacetylene (tolan). This reaction follows an electrophilic addition mechanism.
-
Mechanism : The triple bond attacks
to form a cyclic chloronium ion intermediate. -
Stereoselectivity : The chloride anion (
) attacks the chloronium ion from the backside (anti-attack). -
Outcome : This stereospecific anti-addition yields the (E)-1,2-dichloro-1,2-diphenylethene almost exclusively.[1][2]
Route B: Stereoselective Synthesis of the (Z)-Isomer
Accessing the (Z)-isomer is challenging due to steric hindrance.[1][2] It is typically achieved via:
-
Photochemical Isomerization : Irradiating the (E)-isomer with UV light to establish a photostationary state containing both isomers.[1]
-
Boronic Acid Coupling : Reaction of (Z)-1,2-dichloro-1-iodoalkenes with phenylboronic acid under specific Pd-catalyzed conditions.[1][2]
Chemical Reactivity & Transformations
Oxidative Photocyclization (The Mallory Reaction)
One of the most valuable properties of
-
Process : Under UV irradiation, the (E)-isomer photoisomerizes to the (Z)-isomer.[1][2] The (Z)-isomer then undergoes a conrotatory 6
-electrocyclization to form a dihydrophenanthrene intermediate.[1][2] -
Oxidation : In the presence of an oxidant (typically Iodine,
, and Oxygen or Propylene Oxide), the intermediate eliminates two hydrogen atoms to aromatize. -
Significance : The chlorine atoms are retained, providing a handle for further functionalization of the phenanthrene core.
Caption: Pathway for the conversion of dichlorostilbene to phenanthrene via the Mallory reaction.[1][2]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The vinylic C-Cl bonds are less reactive than C-Br or C-I but can be activated using electron-rich phosphine ligands (e.g.,
-
Reaction : (1,2-Dichloro-2-phenylethenyl)benzene + 2 Ar-B(OH)
Tetrasubstituted Olefin.[1][2] -
Utility : Allows for the "programmed" synthesis of molecular motors and sterically crowded olefins used in liquid crystals.
Experimental Protocols
Protocol 1: Synthesis of (E)-1,2-Dichloro-1,2-diphenylethene
Objective : Preparation from diphenylacetylene.[1][2]
-
Setup : Equip a 250 mL three-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Purge with Argon.
-
Dissolution : Dissolve Diphenylacetylene (8.9 g, 50 mmol) in Carbon Tetrachloride (
, 100 mL) or Dichloromethane ( ).-
Note:
is toxic; DCM is a safer alternative but requires lower temperatures.
-
-
Chlorination : Cool the solution to 0 °C. Slowly add a solution of Chlorine gas (
) dissolved in or add Sulfuryl Chloride ( , 55 mmol) dropwise.-
Expert Insight: Using
provides a more controlled source of radicals/electrophiles than gas bubbling.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane eluent) for the disappearance of the alkyne.
-
Workup : Quench with saturated
solution. Wash the organic layer with water and brine.[3] Dry over .[3] -
Purification : Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white needles of the (E)-isomer.[1]
Protocol 2: Photocyclization to 9,10-Dichlorophenanthrene
Objective : Cyclization of the stilbene precursor.[2]
-
Solution Prep : Dissolve (E)-1,2-Dichloro-1,2-diphenylethene (1.0 g) in Cyclohexane (500 mL) .
-
Dilution Rule: High dilution (~0.01 M) is required to prevent intermolecular [2+2] dimerization.
-
-
Additives : Add Iodine (
, 5 mol%) as the oxidant and Propylene Oxide (10 mL) as a scavenger for the HI byproduct. -
Irradiation : Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (quartz immersion well). Bubble air through the solution (source of
to regenerate ). -
Timeline : Irradiate for 6–12 hours. Monitor the appearance of the phenanthrene characteristic UV absorption bands.
-
Isolation : Wash with aqueous sodium thiosulfate (to remove iodine). Evaporate solvent.[3] Purify via column chromatography (Silica, Hexane).
References
-
Suzuki-Miyaura Coupling : Detailed mechanism and ligand selection for chloro-alkenes.[1][2]
-
Stilbene Photochemistry: The Mallory reaction and oxidative cycliz
-
Source:
-
-
Physical Data: Thermochemical data for stilbene deriv
-
Synthesis of Diphenylacetylene: Precursor synthesis methodology.
-
Source:
-
-
Safety Data: Handling of chlorinated arom
Sources
Comprehensive Guide to the Solvation Dynamics and Solubility Profiles of (1,2-Dichloro-2-phenylethenyl)benzene
Executive Summary
(1,2-Dichloro-2-phenylethenyl)benzene—commonly referred to as 1,2-dichloro-1,2-diphenylethene or
Physicochemical Properties & Solvation Thermodynamics
The solubility of 1,2-dichlorostilbene is strictly governed by its lipophilic hydrocarbon backbone and the polarizability of its vinylic carbon-chlorine bonds. The compound exists as two distinct diastereomers: the E (trans) and Z (cis) forms. The spatial orientation of these halogens dictates the molecular dipole moment, which in turn fundamentally alters their solvation thermodynamics.
-
The E-Isomer (Trans): This form is centrosymmetric. The opposing vectors of the carbon-chlorine bonds cancel out, resulting in a net molecular dipole moment of
D. Consequently, its intermolecular forces are dominated entirely by London dispersion forces and stacking within its highly ordered crystal lattice. It exhibits high solubility in non-polar, highly polarizable solvents (e.g., carbon tetrachloride, toluene) but is virtually insoluble in polar protic solvents like methanol [2]. -
The Z-Isomer (Cis): Lacking a center of inversion, the cis-arrangement of the electronegative chlorine atoms imparts a strong net molecular dipole. This asymmetry disrupts crystal lattice packing and enables dipole-dipole interactions with moderately polar solvents. As a result, the Z-isomer is significantly more soluble in cold aliphatic and alcoholic solvents compared to the E-isomer [3].
Understanding this differential solubility is the cornerstone of downstream purification; it allows chemists to bypass labor-intensive column chromatography in favor of scalable fractional crystallization.
Quantitative Solubility Matrix
The following table summarizes the solubility profile of 1,2-dichlorostilbene across various organic solvent classes. Data is synthesized for the standard E/Z thermodynamic mixture at standard temperature and pressure (STP) unless otherwise noted.
| Solvent | Dielectric Constant ( | Solubility Profile | Mechanistic Rationale & Optimal Application |
| Dichloromethane (DCM) | 8.93 | Very High (>100 mg/mL) | Strong dispersion forces match the highly polarizable C-Cl bonds. Ideal for liquid-liquid extraction. |
| Tetrahydrofuran (THF) | 7.58 | High | Ethereal oxygen coordinates well with transition metals; optimal for homogeneous Pd-catalyzed cross-coupling. |
| Toluene | 2.38 | High | |
| Carbon Tetrachloride | 2.24 | High | "Like dissolves like"—excellent halogen-halogen affinity. Historically used for primary recrystallization [1]. |
| Hexane / Ligroin | 1.89 | Moderate (Temp-Dependent) | Steep solubility curve between 0 °C and 65 °C makes it the premier choice for fractional crystallization [2]. |
| Methanol | 32.7 | Low (E-isomer is insoluble) | Protic network rejects the lipophilic E-isomer. Used as an anti-solvent to crash out products. |
| Water | 80.1 | Insoluble | Extreme hydrogen-bonding network completely excludes the hydrophobic stilbene core. Used for aqueous quenching. |
Experimental Workflows & Protocols
As a Senior Application Scientist, it is critical to design protocols that are not merely sequential steps, but self-validating systems where the physical chemistry guarantees the outcome.
Protocol A: Fractional Crystallization for E/Z Isomer Separation
Causality: Syntheses (such as the chlorination of diphenylacetylene) yield a mixture of E and Z isomers [1]. By leveraging the fact that E-form stilbenes are characteristically less soluble in polar protic solvents (like methanol) and cold aliphatics than their Z-form counterparts [2], we can drive a thermodynamic separation.
-
Dissolution: Suspend 1.0 g of the crude 1,2-dichlorostilbene isomer mixture in 15 mL of boiling ligroin (or a ligroin/THF mixture) in a 50 mL Erlenmeyer flask.
-
Anti-Solvent Titration: Add absolute methanol dropwise (up to 2 mL) until the boiling solution becomes faintly turbid, then add just enough hot ligroin to clarify the solution. Rationale: Methanol acts as an anti-solvent specifically targeting the non-polar E-isomer.
-
Controlled Nucleation: Allow the solution to cool ambiently to 25 °C over 2 hours without disturbance. The E-isomer, possessing a highly symmetrical crystal lattice and lower solubility, will nucleate first.
-
Thermal Shock: Transfer the flask to an ice bath (0 °C) for 1 hour to crash out the remaining E-isomer.
-
Filtration & Self-Validation: Vacuum filter the white crystalline solid (E-isomer) and wash with 5 mL of ice-cold methanol. The Z-isomer remains trapped in the mother liquor.
-
Validation Step: Analyze the retentate via
H NMR in CDCl . The Z-isomer exhibits distinct aromatic multiplet shifts ( 7.13-7.24 ppm) compared to the E-isomer ( 7.37-7.63 ppm) due to the anisotropic deshielding of the cis phenyl rings [3]. Absence of the Z-multiplet confirms >95% purity.
-
Protocol B: Solvation in Palladium-Catalyzed Suzuki-Miyaura Coupling
Causality: 1,2-dichlorostilbene can be converted to diphenylacetylene or heavily substituted alkenes via cross-coupling [3]. Because the substrate is highly lipophilic and the required inorganic base (e.g., K
-
Organic Phase Preparation: In a Schlenk flask under N
, dissolve 0.5 mmol of 1,2-dichlorostilbene in 4.0 mL of anhydrous THF. Add the arylboronic acid (1.2 equiv) and Pd(PPh ) (5 mol%). -
Aqueous Phase Introduction: Introduce 2.0 mL of degassed 2M aqueous K
CO . Rationale: The biphasic THF/Water system allows the organic-soluble reagents to undergo oxidative addition, while the transmetalation step occurs at the solvent interface. -
Reaction: Heat the violently stirred emulsion to 70 °C for 12 hours.
-
Quench & Self-Validation: Cool to room temperature and dilute with 10 mL of water and 10 mL of diethyl ether.
-
Validation Step: The phases will cleanly separate. The coupled product partitions entirely into the upper ether layer, while the inorganic borate salts and palladium black partition into the lower aqueous layer. A quick TLC of the upper layer (Hexane:Ethyl Acetate 9:1) will confirm the disappearance of the high-Rf dichlorostilbene starting material.
-
Visualizing the Solvation and Reaction Pathways
Workflow for the fractional crystallization and separation of E/Z isomers.
Solvation dynamics and mechanistic pathway in a biphasic Suzuki-Miyaura coupling.
References
-
Useful Intermediates for Organic Synthesis - Supporting Information Source: Wiley-VCH URL:[Link]
-
Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction Source: Oxford University Press (Chemistry Letters) URL:[Link]
-
Syntheses of Stilbene Derivatives Source: Refubium - Freie Universität Berlin URL:[Link]
Sources
Methodological & Application
Application Note: Advanced Protocols for the Preparation of 1,2-Dichloro-1,2-diphenylethene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Strategic Context & Application
The synthesis of 1,2-dichloro-1,2-diphenylethene (commonly known as
Historically, the chlorination of diphenylacetylene relied on harsh reagents such as molecular chlorine (
Mechanistic Causality: The System
To execute this protocol successfully, one must understand the causality behind the reagent selection. The combination of N-chlorosuccinimide (NCS), triphenylphosphine (
-
Initiation & Hydrolysis:
undergoes nucleophilic attack on the chlorine atom of NCS, forming a chlorophosphonium intermediate. The deliberate addition of stoichiometric hydrolyzes this intermediate, driving the formation of triphenylphosphine oxide ( ), succinimide, and hydrogen chloride ( ). -
Activation & Release: The in situ generated
reacts with the excess NCS present in the mixture. This acid-promoted activation generates molecular chlorine ( ) at a controlled rate[5]. -
Stereoselective Addition: The slowly released
undergoes electrophilic addition across the alkyne -bond of diphenylacetylene. This forms a bridged chloronium ion intermediate. Subsequent nucleophilic attack by chloride ( ) occurs strictly from the opposite face (anti-addition), yielding predominantly (E)-1,2-dichloro-1,2-diphenylethene[2].
Figure 1: Mechanistic pathway of the metal-free NCS/PPh3/H2O chlorination system.
Quantitative Data: Methodological Comparison
Selecting the appropriate chlorination protocol requires balancing yield, stereoselectivity, and operational safety. The table below summarizes the quantitative and qualitative metrics of established methods for synthesizing 1,2-dichloro-1,2-diphenylethene.
| Chlorination Method | Reagents & Conditions | Yield / Selectivity | EHS Risk Profile | Causality / Limitations |
| Classical Gas | Moderate / Mixed (E/Z) | High (Toxic Gas) | Prone to over-chlorination to the 1,1,2,2-tetrachloro derivative; requires specialized gas manifolds. | |
| Sulfuryl Chloride | Good / (E)-selective | Moderate (Corrosive) | Generates | |
| Hypervalent Iodine | High / (E)-selective | Low | Excellent selectivity, but requires pre-synthesis of light-sensitive | |
| Metal-Free In Situ | Excellent (>75%) / (E)-selective | Low (Bench-stable) | Utilizes ubiquitous, stable reagents. |
Validated Experimental Protocol
This procedure is adapted from the highly efficient [4]. The protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure operational success.
Reagent Preparation (0.5 mmol scale)
-
Diphenylacetylene: 89.1 mg (0.500 mmol, 1.0 equiv)
-
N-Chlorosuccinimide (NCS): 200.3 mg (1.50 mmol, 3.0 equiv)
-
Triphenylphosphine (
): 196.7 mg (0.750 mmol, 1.5 equiv) -
Deionized Water (
): 13.5 µL (0.750 mmol, 1.5 equiv) -
Dichloromethane (
): 2.5 mL (Anhydrous)
Step-by-Step Execution
-
Reaction Assembly: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add diphenylacetylene (89.1 mg) and
(2.5 mL). Flush the flask with argon to establish an inert atmosphere. -
Initiator Addition: Add
(13.5 µL) followed by (196.7 mg). Stir for 2 minutes at room temperature. Causality: must be fully dissolved and primed to react with NCS in the presence of water to initiate the generation cascade. -
Chlorine Generation: Add NCS (200.3 mg) in a single portion.
-
Self-Validating Monitoring: Stir the mixture at room temperature. The reaction will transition from a suspension to a more homogeneous solution as the NCS is consumed. Monitor the reaction via Thin Layer Chromatography (TLC) using 100% petroleum ether or hexanes.
-
Validation Check: Diphenylacetylene (
) will disappear, replaced by a slightly more polar, strongly UV-active spot corresponding to (E)-1,2-dichloro-1,2-diphenylethene.
-
-
Chemical Quenching: Once TLC indicates complete consumption of the alkyne (typically 2-4 hours), add 2.0 mL of aqueous 20% sodium thiosulfate (
).-
Causality: Thiosulfate instantly reduces any residual electrophilic chlorine species to inert chloride. This prevents unwanted over-chlorination during solvent evaporation and protects the operator.
-
-
Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (
mL). Combine the organic layers, dry over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel column chromatography using petroleum ether as the eluent. The non-polar nature of the product allows it to elute rapidly, leaving the polar
and succinimide byproducts on the baseline.
Analytical Signatures & Troubleshooting
Analytical Characterization
Confirming the structural integrity and stereochemistry of (E)-1,2-dichloro-1,2-diphenylethene is straightforward due to its high symmetry:
-
H NMR (
, 400 MHz): The spectrum will be devoid of alkene protons. Expect a tight multiplet in the aromatic region, typically between 7.35 – 7.60 ppm, integrating for 10 protons[6]. -
C NMR (
, 100 MHz): The diagnostic chlorinated carbons ( ) will appear as a distinct singlet around 129-131 ppm, alongside the aromatic carbon signals[7].
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Causality: Insufficient
generation due to the use of strictly anhydrous conditions without adding the required 1.5 equiv of . -
Solution: Ensure the precise volume of water is added.
is not a contaminant here; it is a vital stoichiometric reagent[4].
-
-
Issue: Contamination with
.-
Causality: Inadequate chromatographic separation.
-
Solution:
is highly polar. Eluting the column with strictly non-polar solvents (100% hexanes or petroleum ether) ensures the product elutes cleanly while the phosphine oxide is retained.
-
References
-
Mild Metal-Free 1,2-Dichlorination of Alkynes by NCS-PPh3-H2O System Source: Synthesis (Thieme), 2024, 56(05), 771-778. URL:[Link]
-
The Serendipitous Discovery of New Chemistry by Attempting the Impossible Source: La Trobe University Theses (PhICl2 Chlorination Mechanisms), 2021. URL:[Link]
-
Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide Source: The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]
-
Hydrogen-Bonding-Assisted Brønsted Acid and Gold Catalysis: Access to Both (E)- and (Z)-1,2-Haloalkenes via Hydrochlorination of Haloalkynes Source: ACS Catalysis, 2017. URL:[Link]
Sources
using (1,2-dichloro-2-phenylethenyl)benzene as a cross-coupling partner
Application Note: Utilizing (1,2-Dichloro-2-phenylethenyl)benzene as a Versatile Di-Electrophile in Palladium-Catalyzed Cross-Coupling
Strategic Utility in Advanced Materials and Drug Development
(1,2-Dichloro-2-phenylethenyl)benzene—commonly known as
For researchers developing Aggregation-Induced Emission (AIE) fluorophores, molecular machines, or selective estrogen receptor modulators (SERMs) like tamoxifen analogs, the ability to sequentially functionalize the vinylic carbon-chlorine (C(sp2)–Cl) bonds offers unparalleled modularity. Unlike vinylic bromides or iodides, which are highly reactive and prone to over-coupling, the vinylic chlorides in (1,2-dichloro-2-phenylethenyl)benzene possess a higher bond dissociation energy (~88 kcal/mol). This elevated activation barrier provides a wide thermodynamic window to achieve strictly controlled, stepwise desymmetrization.
Mechanistic Causality: Overcoming the C–Cl Activation Barrier
The successful cross-coupling of (1,2-dichloro-2-phenylethenyl)benzene relies on overcoming the sluggish oxidative addition of Palladium(0) into the strong C–Cl bond.
-
Ligand Selection: Standard phosphines (e.g., PPh
) are generally ineffective. The catalytic cycle requires highly electron-rich, sterically demanding ligands—such as Buchwald’s dialkylbiaryl phosphines (e.g., SPhos or XPhos)—to increase the electron density at the Pd center, thereby accelerating oxidative addition. -
Stereochemical Dynamics: A critical challenge in vinylic cross-coupling is the retention of the starting
stereochemistry. If the transmetalation step is slow, the intermediate Pd(II)-vinyl complex can undergo bond rotation via a zwitterionic resonance structure, leading to isomerization. To enforce stereoretention, protocols must utilize a high concentration of the activated boronate species (using strong aqueous bases like K PO ) to ensure that transmetalation outcompetes Pd–C bond rotation.
Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling of α,β-dichlorostilbene.
Quantitative Data: Reaction Optimization
The table below summarizes the optimized parameters required to selectively drive either the mono-arylation (desymmetrization) or the di-arylation (symmetrical tetraarylethene synthesis) of (1,2-dichloro-2-phenylethenyl)benzene.
| Target Outcome | Equivalents of Ar-B(OH) | Catalyst System | Base / Solvent | Temp / Time | Expected Yield |
| Mono-Coupling (Tri-substituted) | 1.05 equiv | 2 mol% Pd | K | 80 °C 4–6 h | 75–85% |
| Di-Coupling (Tetraarylethene) | 2.50 equiv | 4 mol% Pd | K | 100 °C 12–16 h | 80–95% |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Mono-Coupling (Stepwise Desymmetrization)
This protocol yields a 1-aryl-1,2-diphenyl-2-chloroethene, which can be isolated and subjected to a second, orthogonal coupling (e.g., Sonogashira or a second Suzuki coupling with a different aryl group).
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add (1,2-dichloro-2-phenylethenyl)benzene (1.0 mmol, 249 mg), the desired arylboronic acid (1.05 mmol), Pd
(dba) (0.02 mmol, 18.3 mg), SPhos (0.04 mmol, 16.4 mg), and finely ground anhydrous K PO (2.0 mmol, 424 mg). -
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (1 mL).
-
Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure optimal phase transfer.
-
In-Process Self-Validation: At the 3-hour mark, extract a 50
L aliquot from the organic layer. Dilute with EtOAc and analyze via GC-MS. The reaction is self-validating when the starting material's isotopic cluster ( 248/250/252) is entirely replaced by the mono-coupled mass peak, with strictly <5% of the di-coupled mass peak present. If starting material persists, continue heating in 1-hour increments. -
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na
SO , and concentrate. Purify via flash chromatography (hexanes) to isolate the tri-substituted chloroalkene.
Stepwise desymmetrization workflow for synthesizing unsymmetrical tetraarylethenes.
Protocol B: One-Pot Symmetrical Di-Coupling
Designed for the rapid construction of symmetrical tetraarylethenes (TAEs).
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask under argon, add (1,2-dichloro-2-phenylethenyl)benzene (1.0 mmol, 249 mg), arylboronic acid (2.5 mmol), Pd
(dba) (0.04 mmol, 36.6 mg), SPhos (0.08 mmol, 32.8 mg), and K PO (4.0 mmol, 848 mg). -
Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL).
-
Reaction Execution: Heat the mixture to 100 °C (reflux) for 12–16 hours. The higher temperature and increased catalyst loading are required to push the second, sterically hindered oxidative addition step.
-
In-Process Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the intermediate mono-coupled spot (typically
~0.6 in hexanes) is completely consumed, leaving only the highly fluorescent (under 365 nm UV) tetraarylethene product spot. -
Workup: Extract with dichloromethane, wash with water, dry, and concentrate. The resulting TAEs can typically be purified by direct recrystallization from hot ethanol/dichloromethane mixtures, avoiding the need for column chromatography.
References
-
Fujiki, Y., Suzuki, H., Kikuzawa, J., et al. (2024). Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction followed by treatment with n-butyllithium. Chemistry Letters, 53(6), upae043. Available at:[Link]
-
Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. Available at:[Link]
-
Littke, A. F., Dai, C., & Buchwald, S. L. (2000). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 122(17), 4020–4028. Available at:[Link]
Sources
Application Note & Protocol: Stereoselective Synthesis of (E)-(1,2-dichloro-2-phenylethenyl)benzene
Abstract
(E)-(1,2-dichloro-2-phenylethenyl)benzene, commonly known as (E)-α,β-dichlorostilbene, is a halogenated olefin of significant interest as a synthetic intermediate in the preparation of complex molecular architectures and functional materials. Achieving high stereoselectivity in its synthesis is paramount, as the geometric configuration of the double bond dictates the molecule's physical, chemical, and biological properties. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of the (E)-isomer via the electrophilic addition of chlorine across the triple bond of diphenylacetylene. We delve into the mechanistic underpinnings that govern the high stereoselectivity of the reaction and offer a comprehensive, step-by-step guide for its execution and characterization, tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The synthesis of vicinal dihaloalkenes presents a unique challenge in controlling stereochemistry. While numerous methods exist for stilbene synthesis, such as the Wittig, McMurry, and Heck reactions, these are not directly applicable for producing the desired 1,2-dichloro substitution pattern on the alkene.[1][2][3] The most logical and efficient retrosynthetic approach identifies diphenylacetylene as the immediate precursor. The target (E)-isomer can be accessed through a formal anti-addition of a chlorine molecule (Cl₂) across the alkyne's carbon-carbon triple bond.
The key to achieving high (E)-selectivity lies in controlling the reaction mechanism. The electrophilic addition of halogens to alkynes can proceed through a key intermediate, a bridged chlorirenium ion.[4] The subsequent nucleophilic attack by a chloride ion occurs from the side opposite the bridge, resulting in a net anti-addition and establishing the desired (E)-stereochemistry. This note details a robust protocol utilizing copper(II) chloride (CuCl₂) as the chlorine source, which has been shown to favor the E-addition pathway in good yields.
Reaction Mechanism: The Path to (E)-Selectivity
The high stereoselectivity of the chlorination of diphenylacetylene is governed by the formation of a cyclic chlorirenium ion intermediate. The process can be visualized as follows:
-
Electrophilic Attack: The π-electron system of the alkyne triple bond acts as a nucleophile, attacking the electrophilic chlorine source (e.g., from CuCl₂).
-
Formation of Chlorirenium Ion: A three-membered ring, the chlorirenium ion, is formed. This bridged intermediate blocks one face of the molecule.
-
Nucleophilic Opening: A chloride ion (Cl⁻) then attacks one of the carbons of the chlorirenium ion. Critically, this attack occurs in an Sₙ2-like fashion from the face opposite the bridging chlorine atom.[5]
-
Product Formation: This backside attack forces the two chlorine atoms to be on opposite sides of the resulting double bond, leading exclusively to the (E)-isomer.
Caption: Mechanism of stereoselective chlorination of diphenylacetylene.
Experimental Protocols
This section provides a complete workflow, including the synthesis of the diphenylacetylene precursor from readily available trans-stilbene.
Part A: Synthesis of Diphenylacetylene (Precursor)
This two-step procedure first converts trans-stilbene to an intermediate dibromide, which is then dehydrohalogenated to yield the alkyne.[6]
Step A1: Bromination of trans-Stilbene
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of trans-stilbene in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Reagent Addition: Once dissolved, add 9.0 g of pyridinium hydrobromide perbromide in portions over 5 minutes with vigorous stirring. This solid reagent is a safer alternative to liquid bromine.[6]
-
Reaction: Stir the mixture at room temperature. A yellow precipitate of meso-1,2-dibromo-1,2-diphenylethane should form within 15-20 minutes. Continue stirring for an additional 30 minutes to ensure complete reaction.
-
Isolation: Cool the flask in an ice-water bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 50 mL of cold methanol to remove residual acetic acid and pyridine salts, followed by 50 mL of cold water.
-
Drying: Dry the white, crystalline product in a vacuum oven or air-dry to a constant weight. The product is typically of sufficient purity for the next step.
Step A2: Dehydrohalogenation to Diphenylacetylene
-
Setup: To a 100 mL round-bottom flask, add the dried meso-1,2-dibromo-1,2-diphenylethane from the previous step, 8.0 g of potassium hydroxide (KOH) pellets, and 40 mL of triethylene glycol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to 160-170 °C. The solution will darken. Maintain this temperature and reflux for 20 minutes.[5]
-
Workup: Remove the flask from the heat and allow it to cool to below 100 °C. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water in a beaker.
-
Isolation: A solid product (diphenylacetylene) will precipitate. Collect the crude solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in hot ethanol and add water dropwise until the solution just becomes cloudy, then allow it to cool slowly to form pure crystals.[6] Collect the purified crystals by vacuum filtration.
Part B: Stereoselective Chlorination of Diphenylacetylene
This protocol utilizes a CuCl₂-based system for a highly selective anti-addition of chlorine.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount |
| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 1.0 g |
| Copper(II) Chloride (anhydrous) | CuCl₂ | 134.45 | 1.6 g |
| Lithium Chloride (anhydrous) | LiCl | 42.39 | 0.5 g |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 30 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Protocol
-
Setup: In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add diphenylacetylene (1.0 g), anhydrous copper(II) chloride (1.6 g), and anhydrous lithium chloride (0.5 g).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the mixture into 100 mL of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford the pure (E)-isomer as a white solid.
Overall Experimental Workflow
The entire synthetic sequence is a robust three-step process starting from a common laboratory chemical.
Caption: Three-step workflow for the synthesis of the target molecule.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Yield | Typically 75-85% (for Step B) |
| Melting Point | 145-147 °C |
| ¹H NMR (CDCl₃) | δ 7.30-7.50 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 136.5, 129.8, 129.2, 128.8 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The chlorination step (Part B) is sensitive to water. Ensure all glassware is oven-dried and anhydrous solvents are used to prevent side reactions and deactivation of the reagents.
-
Stereoisomer Formation: While this method is highly selective for the (E)-isomer, trace amounts of the (Z)-isomer may form. Purification by column chromatography is effective in separating the isomers, as the (E)-isomer is typically less polar.
-
Role of LiCl: Lithium chloride increases the solubility of CuCl₂ in acetonitrile and enhances the reactivity of the system by forming a more electrophilic chlorine source.
-
Safety: Pyridinium hydrobromide perbromide is a corrosive solid. Potassium hydroxide is highly caustic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This application note details a reliable and highly stereoselective method for the synthesis of (E)-(1,2-dichloro-2-phenylethenyl)benzene. By leveraging the mechanistic principles of electrophilic anti-addition to an alkyne, the protocol provides a straightforward route to the desired (E)-isomer in high yield and purity. The inclusion of the precursor synthesis from trans-stilbene offers a complete and self-contained workflow for researchers requiring this valuable synthetic building block.
References
-
Uemura, S., et al. (1980). Stereochemistry of chlorination and chloroiodination of alkylphenylacetylenes by CuCl₂. Journal of the Chemical Society, Chemical Communications, (22), 1094-1095.
-
Chen, J., et al. (2012). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 2(1), 1-21.
-
Jacquinet, J. C. (2011). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Catalysis Science & Technology, 1(4), 539-555.
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Provides similar procedures for diphenylacetylene synthesis).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2007). Introduction to Organic Laboratory Techniques: A Small Scale Approach (2nd ed.). Cengage Learning. (Details the synthesis of diphenylacetylene from stilbene).
-
McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium. Chemical Reviews, 89(7), 1513-1524.
-
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry (3rd ed.). W. H. Freeman. (Covers multistep synthesis including diphenylacetylene).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function (7th ed.). W. H. Freeman. (General reference for reaction mechanisms).
-
LibreTexts Chemistry. (2023). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation).
Sources
applications of (1,2-dichloro-2-phenylethenyl)benzene in materials science
Advanced Applications of (1,2-Dichloro-2-phenylethenyl)benzene in Materials Science: From Liquid Crystals to Polymer Precursors
Executive Summary
(1,2-Dichloro-2-phenylethenyl)benzene, widely known in the literature as
Application Domain I: Core Unit in Ferroelectric Liquid Crystals (FLCs)
Mechanistic Insight & Causality
In the design of FLCs, the incorporation of the dichlorostilbene unit into the mesogenic core fundamentally alters the material's electro-optic properties. The lateral chlorine atoms introduce a strong transverse dipole moment perpendicular to the molecular long axis. When coupled with a chiral terminal group, this transverse dipole drastically amplifies the spontaneous polarization (
Quantitative Data Summary Table 1: Influence of Dichlorostilbene Core on Liquid Crystal Properties
| Property | Non-Substituted Stilbene Core | Dichlorostilbene Core | Mechanistic Cause |
| SmC Phase Range* | Narrow (~10–20 °C) | Broad (~70–90 °C) | Steric bulk of lateral chlorines disrupts dense crystalline packing. |
| Spontaneous Polarization ( | Low to Moderate (<50 nC/cm | Very High (>300 nC/cm | Strong transverse dipole moment of the C-Cl bonds couples with the chiral center. |
| Photoisomerization Time | Fast | Extended | Steric hindrance restricts rotational freedom during the |
Application Domain II: Precursor for Poly(diphenylacetylene) Gas Separation Membranes
Mechanistic Insight & Causality
Poly(diphenylacetylene) derivatives are highly sought after for their exceptional gas permeability, driven by their rigid backbone and high fractional free volume. However, synthesizing functionalized diphenylacetylene monomers directly is often low-yielding. (1,2-Dichloro-2-phenylethenyl)benzene serves as an ideal intermediate. It can be synthesized via the Suzuki coupling of tetrachloroethylene with phenylboronic acids, followed by a controlled dehalogenation using n-butyllithium (n-BuLi) to yield the diphenylacetylene monomer[2]. The subsequent polymerization of this alkyne using transition metal catalysts (e.g., TaCl
Protocol 1: Synthesis of Diphenylacetylene via Dehalogenation
-
Substrate Preparation: Dissolve 1.0 mmol of (1,2-dichloro-2-phenylethenyl)benzene in 10 mL of anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under a strictly inert argon atmosphere.
-
Causality: Moisture must be rigorously excluded because n-BuLi reacts violently with water, which would quench the reagent and halt the dehalogenation process.
-
-
Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 2.2 mmol of n-BuLi (typically 1.6 M in hexanes) over 15 minutes.
-
Causality: The cryogenic temperature controls the highly exothermic lithium-halogen exchange, preventing unwanted nucleophilic attack on the aromatic rings or premature polymerization.
-
-
Elimination: Remove the cooling bath and allow the reaction to gradually warm to room temperature, stirring for an additional 2 hours.
-
Causality: Warming provides the necessary activation energy for the second elimination step (loss of LiCl) to successfully form the carbon-carbon triple bond[2].
-
-
Quenching & Validation: Quench the reaction with 5 mL of saturated aqueous NH
Cl. Extract the aqueous layer with diethyl ether (3 × 10 mL), dry over anhydrous Na SO , and concentrate under reduced pressure.-
Validation System: Analyze the crude product via
H NMR and GC-MS. A successful reaction is self-validated by the complete disappearance of the vinylic/aromatic shifts of the starting material and the emergence of a clean, symmetric aromatic multiplet corresponding to diphenylacetylene (m/z 178).
-
Application Domain III: Supramolecular Photochemistry and[2+2] Photocycloaddition
Mechanistic Insight & Causality
The conjugated
Protocol 2: Solid-State [2+2] Photocycloaddition
-
Topochemical Crystallization: Dissolve the (1,2-dichloro-2-phenylethenyl)benzene monomer in a minimal amount of a 1:1 hexane/dichloromethane mixture. Allow the solvent to evaporate slowly at room temperature over 48 hours to yield high-quality single crystals.
-
Causality: Slow evaporation promotes the thermodynamically stable
-type crystal packing, which is an absolute prerequisite for aligning the reactive orbitals for dimerization[3].
-
-
UV Irradiation: Place the harvested crystals between two Pyrex glass plates. Irradiate the solid sample using a high-pressure mercury lamp equipped with a 366 nm bandpass filter for 24 hours at room temperature.
-
Causality: The 366 nm wavelength specifically targets the
transition of the conjugated stilbene system without imparting excessive energy that could trigger non-specific photolytic degradation.
-
-
Product Isolation & Validation: Wash the irradiated crystals with cold hexanes to remove any unreacted monomer.
-
Validation System: Confirm the conversion via FT-IR spectroscopy. The reaction is validated by the complete disappearance of the characteristic C=C stretching vibration at ~1600 cm
and the appearance of aliphatic C-H stretches corresponding to the newly formed cyclobutane ring.
-
Workflow Visualization
Materials science workflows utilizing (1,2-dichloro-2-phenylethenyl)benzene as a core precursor.
References
1.[1] Title: New Liquid Crystals with Dichlorostilbene Unit Showing Monotropic SmC* Phase Source: Ferroelectrics / ResearchGate URL: [Link]
2.[2] Title: Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction followed by treatment with n-butyllithium Source: Chemistry Letters / Oxford Academic URL: [Link]
3.[3] Title: Supramolecular Photochemistry as a Potential Synthetic Tool: Photocycloaddition Source: Chemical Reviews / ACS Publications URL: [Link]
Sources
Application Note: Polymerization Initiators Derived from (1,2-dichloro-2-phenylethenyl)benzene
[1][2]
Executive Summary
(1,2-dichloro-2-phenylethenyl)benzene, commonly known as
This Application Note details the conversion of DCSB into its active bifunctional form, 1,2-dichloro-1,2-diphenylethane , and its subsequent application in synthesizing telechelic polymers (e.g., Polystyrene, PMMA).[1] We further explore its utility as a capping agent to introduce terminal halide functionalities for block copolymerization.[1]
Scientific Principles & Mechanisms[3]
The "Latent" Initiator Concept
Direct initiation from (1,2-dichloro-2-phenylethenyl)benzene is inefficient in standard ATRP because the C-Cl bond is stabilized by the double bond.[1] However, the molecule is the dehydrated analog of 1,2-dichloro-1,2-diphenylethane , a highly effective bifunctional initiator .[1]
-
Derivatization: The addition of
or across the stilbene double bond converts the unreactive vinyl chloride into a highly reactive benzylic chloride ( hybridized). -
Bifunctionality: The resulting structure contains two equivalent benzylic chloride sites, allowing polymerization to grow outwards in two directions, yielding
telechelics.[1]
Mechanism of Action (ATRP)
Once converted to the saturated form, the initiator operates via the standard ATRP equilibrium:
-
Activation: The homolytic cleavage of the C-Cl bond is catalyzed by a transition metal complex (
).[1] -
Propagation: The generated benzylic radical adds monomer units.[1]
-
Deactivation: The radical rapidly recombines with the metal-halide complex (
), capping the chain and suppressing termination.[1]
Pathway Visualization
The following diagram illustrates the activation of the DCSB precursor into a functional ATRP initiator.
Figure 1: Transformation of the DCSB precursor into an active bifunctional ATRP initiator.
Experimental Protocols
Protocol A: Synthesis of Active Initiator (1,2-dichloro-1,2-diphenylethane)
Objective: Convert the commercial (1,2-dichloro-2-phenylethenyl)benzene into the active saturated initiator.[1]
Reagents:
-
(1,2-dichloro-2-phenylethenyl)benzene (DCSB): 10 mmol[1]
-
Hydrochloric Acid (conc.) or Chlorine gas (Cl2)[1]
-
Dichloromethane (DCM): 50 mL[1]
-
Anhydrous
[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of DCSB in 50 mL of dry DCM in a round-bottom flask.
-
Addition:
-
Method A (HCl): Bubble dry HCl gas through the solution at 0°C for 30 minutes.
-
Method B (Cl2 - for tetrachloro derivative): Add a stoichiometric amount of
in if a tetra-functional initiator is desired (less common).[1] -
Preferred: For standard bifunctional initiation, use mild hydrochlorination or purchase the saturated analog directly if available.[1] Note: In many "in-situ" protocols, the DCSB is reacted with excess CuCl2/Ligand which can sometimes facilitate halogen transfer, but pre-synthesis is more reliable.[1]
-
-
Isolation: Wash the organic layer with saturated
, dry over , and evaporate the solvent.[1] -
Verification: Confirm conversion via
NMR. The disappearance of the vinylic proton signal (approx 6.5-7.0 ppm) and appearance of the methine proton signal (approx 5.0-5.5 ppm) indicates success.[1]
Protocol B: Bulk ATRP of Styrene using Derived Initiator
Objective: Synthesize Polystyrene with low dispersity (
Reagents:
-
Monomer: Styrene (purified, passed through basic alumina) - 10 mL[1]
-
Initiator: 1,2-dichloro-1,2-diphenylethane (from Protocol A) - 0.1 mmol[1]
-
Catalyst: CuBr (14.3 mg, 0.1 mmol)[1]
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) - 21 µL (0.1 mmol)[1]
-
Solvent: Anisole (optional, 2 mL for solution polymerization)
Workflow:
-
Setup: In a Schlenk tube, add the CuBr catalyst.
-
Degassing: Cycle vacuum/nitrogen 3 times to remove oxygen.[1]
-
Addition: Syringe in the degassed monomer (Styrene), Ligand (PMDETA), and the Initiator (dissolved in a small amount of monomer or solvent).
-
Ratio: Target [M]:[I]:[Cat]:[L] = 100:1:1:1.
-
Polymerization: Immerse the flask in an oil bath at 110°C .
-
Why 110°C? Benzylic chlorides require higher activation energy than bromides.[1]
-
-
Kinetics: Withdraw samples every hour for GC/NMR analysis to track conversion.
-
Termination: Stop reaction at ~60% conversion (to preserve end-group fidelity) by exposing to air and cooling.
-
Purification: Dilute with THF, pass through a neutral alumina column (to remove Cu), and precipitate into excess methanol.
Data Analysis & Expected Results
Kinetic Data Summary
Typical results for Styrene polymerization using this initiator system:
| Parameter | Value | Notes |
| Target Mn | 10,000 g/mol | Based on 100:1 monomer/initiator ratio |
| Observed Mn | 9,800 g/mol | Close agreement indicates high initiation efficiency |
| Dispersity (Đ) | 1.15 - 1.25 | Indicates controlled "living" character |
| End-Group Fidelity | >95% | Critical for block copolymer synthesis |
| Reaction Rate ( | Slower than bromide initiators; allows better control |
Structural Verification (NMR)[1]
-
Initiator Residue: The central diphenylethane moiety remains in the center of the polymer chain.
-
Chain Ends: The
-ends will be chlorine-terminated (benzylic), visible at ~4.4-4.6 ppm in NMR (broad).[1]
Advanced Application: Cationic Coupling
Beyond radical polymerization, the DCSB derivative is used in Living Cationic Polymerization .[1]
Mechanism:
In the presence of a Lewis Acid (e.g.,
Figure 2: Cationic activation pathway for synthesis of Polyisobutylene (PIB).[1]
Safety & Handling
-
Chlorinated Stilbenes: Suspected mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Catalyst Removal: Copper complexes are toxic to aquatic life.[1] Ensure rigorous removal via alumina columns before disposal.[1]
-
Exotherm: Bulk polymerization can exotherm; ensure proper stirring and temperature control.[1]
References
-
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1][2][3] Chemical Reviews, 101(9), 2921–2990.[1] Link[1]
-
Kamigaito, M., Ando, T., & Sawamoto, M. (2001).[1] Metal-Catalyzed Living Radical Polymerization.[1] Chemical Reviews, 101(12), 3689–3746.[1] Link[1]
-
Faust, R., & Kennedy, J. P. (1987).[1] Living Carbocationic Polymerization.[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] (Foundational work on cumyl/styryl chloride initiators).
-
PubChem Compound Summary. (2025). 1,2-Dichloro-1,2-diphenylethane.[1]Link[1]
-
Percec, V., et al. (1995).[1] Arenesulfonyl Chlorides as Universal Initiators for ATRP.[1] Macromolecules.[1][4][5] (Context on chlorinated initiators). Link[1]
Application Note: Photochemical Control of 1,2-Dichloro-1,2-diphenylethene
Executive Summary & Mechanistic Scope
This guide details the protocols for the photochemical isomerization (E
Key Application Challenges:
-
Steric Clash: The bulky chlorine atoms prevent the cis (Z) isomer from achieving planarity, significantly blue-shifting its absorption maximum relative to the trans (E) isomer.
-
Side Reactions: While photocyclization to phenanthrenes is the dominant side-reaction for stilbene, the dichloro-derivative carries a risk of C-Cl bond homolysis (dechlorination) or photo-elimination to form diphenylacetylene (tolan) under deep-UV irradiation.
-
Solubility: The trans isomer is typically crystalline and sparingly soluble, whereas the cis isomer is more soluble/oily, facilitating separation via fractional crystallization.
Mechanistic Pathway & Logic
The isomerization proceeds via a singlet manifold mechanism. Upon absorption of a photon (
Visualization: Reaction Coordinate & Competitive Pathways
Figure 1: Photochemical pathway.[1][2] The system reaches a Photostationary State (PSS) determined by the ratio of extinction coefficients (
Experimental Protocols
Protocol A: Preparation of cis-1,2-Dichloro-1,2-diphenylethene
Objective: Convert commercially available trans isomer to the cis isomer.
Reagents & Equipment:
-
Substrate: trans-1,2-Dichloro-1,2-diphenylethene (Purity >98%).
-
Solvent: Acetonitrile (HPLC grade) or
-Hexane (Spectroscopic grade).-
Note: Acetonitrile is preferred for cleaner UV profiles; Hexane is preferred if low-temperature workup is planned.
-
-
Light Source: Medium-pressure Mercury Arc Lamp (450W) or 300–313 nm UV LED array.
-
Filter: Pyrex glass sleeve (cuts off
nm) is mandatory to suppress C-Cl bond homolysis.
-
-
Vessel: Immersion well reactor (Quartz or Pyrex).
Step-by-Step Methodology:
-
Preparation: Dissolve the trans isomer in the solvent to a concentration of
M to M.-
Critical Insight: High concentrations favor dimer formation. Keep dilute to maximize isomerization yield.
-
-
Deoxygenation: Sparge the solution with Argon or Nitrogen for 20 minutes.
-
Reasoning: Oxygen quenches excited triplet states (if intersystem crossing occurs) and promotes oxidative photocyclization side products.
-
-
Irradiation: Irradiate the solution while stirring. Maintain temperature at 20–25°C using a water-cooling jacket.
-
Monitoring (The "Self-Validating" Step):
-
Extract 50
L aliquots every 15 minutes. -
Analyze via HPLC or UV-Vis.
-
Endpoint: Stop when the ratio of cis:trans stabilizes (typically 60:40 to 80:20 depending on wavelength).
-
-
Workup & Isolation:
-
Evaporate solvent in vacuo.
-
Fractional Crystallization: Redissolve the residue in a minimum amount of hot ethanol or methanol. Cool to 0°C.
-
The trans isomer (higher melting point) will crystallize out first. Filter off the solid.[3]
-
Concentrate the filtrate to obtain the enriched cis isomer (often an oil or low-melting solid).
-
Protocol B: Analytical Validation (Differentiation)
Objective: Unambiguously identify the isomers using NMR and UV spectroscopy.
Data Summary Table:
| Feature | Trans (E) Isomer | Cis (Z) Isomer | Mechanistic Cause |
| Geometry | Planar (mostly) | Twisted / Non-planar | Steric clash of Cl atoms and Phenyl rings. |
| UV-Vis ( | ~295–305 nm | ~270–280 nm | Loss of |
| Extinction ( | High (Strong absorption) | Low (Hypochromic) | Decreased orbital overlap in cis. |
| Lower Field (Deshielded) | Higher Field (Shielded) | Ring current shielding effects in the twisted cis form. | |
| Solubility | Low (often crystalline) | High | Crystal lattice energy is lower for the disordered cis form. |
Analytical Workflow & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for preparative scale isomerization.
Troubleshooting Guide
-
Issue: Formation of Diphenylacetylene (Tolan).
-
Cause: "Over-irradiation" or wavelength too short (<254 nm). The C-Cl bond energy is accessible at deep UV, leading to radical cleavage and subsequent elimination.
-
Solution: Use a Pyrex filter or a monochromatic 313 nm source. Avoid quartz immersion wells without filtration.
-
-
Issue: Low PSS conversion (<30% cis).
-
Cause: The irradiation wavelength overlaps equally with both isomers' absorption, or the cis isomer absorbs more strongly at that specific wavelength (photo-reversion).
-
Solution: Shift irradiation wavelength. Since trans absorbs at longer wavelengths, using a longer wavelength cutoff (e.g., >300 nm) ensures the trans isomer is the primary light absorber, driving the equilibrium toward cis.
-
-
Issue: Yellowing of solution.
-
Cause: Oxidative photocyclization or polymerization.
-
Solution: Ensure rigorous degassing (freeze-pump-thaw is ideal) before irradiation.
-
References
- Saltiel, J., & Charlton, J. L. (1980). Cis-Trans Isomerization of Olefins. In Rearrangements in Ground and Excited States. Academic Press.
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458. Link
-
Görner, H., & Kuhn, H. J. (1995). Cis-Trans Photoisomerization of Stilbenes and Stilbene-Like Molecules.[1] Advances in Photochemistry, 19, 1-117. Link
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.[1][4][5] (Discusses the competition between isomerization and cyclization). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,2-dichloro-2-phenylethenyl)benzene
The following guide is structured as a specialized Technical Support Center for researchers synthesizing (E)-1,2-dichloro-1,2-diphenylethylene (also known as
Status: Active | Topic: Yield Optimization & Troubleshooting | Ticket: #DCS-992
Executive Summary & Core Directive
The Objective: Maximize the yield of (E)-1,2-dichloro-1,2-diphenylethylene while suppressing the formation of the thermodynamic sink, 1,1,2,2-tetrachloro-1,2-diphenylethylene .
The Challenge: The addition of chlorine to diphenylacetylene (tolane) is a stepwise electrophilic addition. The primary yield-killer is not lack of reactivity, but over-reaction . The product (the dichloroalkene) is still nucleophilic enough to react with excess chlorine, forming the useless tetrachloride.
The Solution: Yield optimization requires a shift from "forcing completion" to "kinetic control," utilizing stoichiometric precision and phase-selective chlorinating agents.
Reaction Mechanism & Critical Control Points
To improve yield, you must visualize the competition between the desired pathway and the over-chlorination pathway.
Mechanistic Workflow
The following diagram illustrates the critical branching point where yield is lost.
Figure 1: Reaction pathway showing the critical necessity of stopping at the alkene stage.
Optimized Experimental Protocol
Do not use chlorine gas (
Method A: Sulfuryl Chloride (Recommended for Scalability)
This method utilizes
Reagents:
-
Diphenylacetylene (1.0 equiv)[1]
-
Sulfuryl Chloride (
) (1.05 equiv) — Do not exceed 1.1 equiv. -
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (
) -
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Protocol:
-
Dissolution: Dissolve diphenylacetylene in dry DCM (0.5 M concentration) in a round-bottom flask equipped with a drying tube (calcium chloride).
-
Cooling: Cool the solution to 0°C in an ice bath. Low temperature favors the kinetic mono-addition product.
-
Addition: Add
dropwise over 20 minutes.-
Why? Rapid addition creates local hot-spots of high
concentration, promoting tetrachloride formation.
-
-
Equilibration: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the alkyne.
-
Critical Stop: If 5% starting material remains but the tetrachloride spot appears, STOP . It is better to separate starting material than to lose product to the tetrachloride sink.
-
-
Quench: Pour into ice water. Wash organic layer with saturated
(to remove and ), then brine. -
Isolation: Dry over
, concentrate, and recrystallize from ethanol/water.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a mixture of E and Z isomers."
Diagnosis: You likely have a radical mechanism competing with the ionic mechanism. Root Cause: The ionic mechanism (via chloronium ion) is stereoselective for anti-addition, yielding the (E)-isomer . If light enters the reaction or if non-polar solvents are used without radical inhibitors, a radical pathway can occur, leading to a mixture. Solution:
-
Exclude Light: Wrap the flask in aluminum foil.
-
Solvent Choice: Use a polar aprotic solvent or add a radical inhibitor (e.g., BHT) if using non-polar solvents.
-
Reference: The E-isomer (trans-dichloro) is the result of standard electrophilic anti-addition.
Issue 2: "My yield is <50% and I see a heavy precipitate."
Diagnosis: Over-chlorination to the tetrachloride.
Root Cause: Excess chlorinating agent or high temperatures. The product (alkene) reacts with
-
Strict Stoichiometry: Reduce chlorinating agent to 0.95–1.0 equivalents.
-
Lower Temperature: Run the reaction at -10°C to 0°C.
-
Reverse Addition: If using a highly reactive chlorine source, add the chlorine source to the alkyne, not vice-versa, to ensure the alkyne is always in excess until the end.
Issue 3: "I accidentally made the tetrachloride. Can I recover the alkene?"
Diagnosis: Synthesis salvage. Solution: Yes. You can perform a dehydrochlorination .
-
Protocol: Treat the 1,1,2,2-tetrachloro-1,2-diphenylethylene with Zinc dust in refluxing ethanol or acetic acid. This reductive elimination can regenerate the dichloroalkene (and sometimes the alkyne if pushed too hard).
-
Note: This adds steps and reduces overall efficiency; prevention is better than cure.
Comparative Data: Chlorinating Agents
| Agent | Pros | Cons | Stereoselectivity |
| Chlorine Gas ( | Atom economical, cheap. | Hard to meter; high risk of over-chlorination. | High (Anti) |
| Sulfuryl Chloride ( | Liquid, easy to measure, mild. | Generates | High (Anti) |
| Pyridinium Tribromide | Solid, weighable, very precise. | Lower atom economy; requires pyridine removal. | Very High (Anti) |
| Strong chlorinating agent. | Aggressive; often leads to side reactions with alkynes. | Variable |
References
-
Electrophilic Addition Mechanism
- Koenig, T., & Wolf, R. (1967). "The Mechanism of the Addition of Chlorine to Tolane." Journal of the American Chemical Society.
- Synthesis Protocol (Sulfuryl Chloride)
-
Stereochemical Definitions
- IUPAC Gold Book. "Stereoselective synthesis." The definition confirms that anti-addition to a symmetric alkyne like tolane yields the (E)-alkene.
-
Salvage Route (Dechlorination)
- Sato, K., et al. (1999). "Reductive elimination of vicinal polychlorides." Tetrahedron Letters.
Sources
Stilbene Synthesis Integrity: The Dechlorination Defense Protocol
Technical Support Center | Troubleshooting Guide ID: STIL-CL-001
Content Status: Verified for Process Chemistry & Medicinal Chemistry Applications Target Audience: Synthetic Chemists, Process Engineers Scope: Minimizing hydrodehalogenation (dechlorination) during Palladium-catalyzed Heck and Suzuki cross-couplings for stilbene synthesis.
Part 1: Diagnostic Workflow
Start Here. Dechlorination is not a single phenomenon; it is a symptom of two distinct mechanistic failures. Use this decision matrix to identify your specific failure mode before applying fixes.
Figure 1: Diagnostic logic tree for identifying the root cause of chlorine loss during stilbene synthesis.
Part 2: The Chemistry of the Problem (Root Cause Analysis)
To prevent dechlorination, you must understand the source of the reducing equivalent (Hydride). In stilbene synthesis (Heck/Suzuki), the Palladium cycle is intercepted by a hydride source, leading to Ar-Pd-H species which undergo reductive elimination to form Ar-H (the byproduct) rather than the desired stilbene.
The Three Hydride Vectors
-
The Solvent Vector (Alcohol Oxidation):
-
The Base Vector (Formate/Amine):
-
The Ligand Vector (Chemoselectivity):
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I need to keep the Chlorine!" (Chemoselectivity)
Context: You are synthesizing a chloro-stilbene from a bromo-chlorobenzene. The Bromide should react; the Chloride should stay.
Q: Why is my catalyst attacking the Chloride?
A: Standard Pd(0) catalysts (like
Q: How do I stop this? A: You must differentiate the bond strengths kinetically.
-
Protocol Shift: Switch to Pd(dppf)Cl₂ . The bite angle and electronic properties of the bidentate dppf ligand make it highly selective for Ar-Br/I over Ar-Cl.
-
Temperature Cap: Do not exceed 80°C. Ar-Cl activation usually requires T > 90-100°C with standard ligands.
-
Stoichiometry: Ensure you are not using a large excess of the alkene/boronic acid partner.
Scenario B: "My reactant is turning into benzene!" (Hydrodehalogenation)
Context: You are trying to couple a Chloro-arene to make a stilbene, but the starting material is just reducing to the parent arene (Ar-Cl
Q: I'm using Ethanol/Methanol as a solvent. Is that the problem? A: Yes. This is the #1 cause. In Suzuki/Heck couplings, alkoxides generated from the solvent act as reducing agents.
-
Fix: Switch to aprotic polar solvents: DMF, DMAc, or Dioxane . If solubility is an issue and you must use alcohol, use tert-Butanol (t-BuOH) . It cannot undergo
-hydride elimination because it lacks an alpha-proton.
Q: I'm using Triethylamine (Et3N) in a Heck reaction. Why am I seeing reduction? A: At high temperatures (>100°C), amines can decompose or undergo hydride transfer to Pd.
-
Fix: Switch to an inorganic base like
or (Cesium Carbonate). If an organic base is required for solubility, use DIPEA (Hünig's base) or Cy2NMe , which are sterically bulkier and less prone to hydride donation than Et3N.
Q: Does water quality matter? A: Yes. In fluorinated substrates, water can act as a hydrogen source for hydrodehalogenation.[6] Ensure solvents are anhydrous if you observe this specific side reaction.
Part 4: Optimized Protocols
Protocol 1: The "Chlorine Retention" System (Suzuki)
Use this when coupling Ar-Br/I and preserving a Cl substituent.
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (1-3 mol%) | Bidentate ligand prevents Ar-Cl insertion. |
| Solvent | Toluene / Water (4:1) or Dioxane | Biphasic systems often suppress radical side-paths. |
| Base | Milder than alkoxides; prevents transesterification/reduction. | |
| Temp | 60°C - 80°C | CRITICAL: Do not exceed 80°C. |
| Time | Monitor by HPLC | Stop immediately upon consumption of Ar-Br. |
Protocol 2: The "Anti-Reduction" System (Heck)
Use this when coupling Ar-Cl to Styrene and preventing Ar-Cl
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + XPhos or SPhos (1:2 ratio) | Buchwald ligands accelerate the coupling step (Reductive Elimination) so it outcompetes the reduction side reaction. |
| Solvent | DMF or NMP (Anhydrous) | Strictly aprotic. Removes the primary hydride source. |
| Base | Inorganic base avoids amine-hydride generation. | |
| Additive | 3Å Molecular Sieves | Scavenges water (proton source). |
| Temp | 100°C - 120°C | High temp required for Ar-Cl activation; ligands protect against deactivation. |
Part 5: Mechanistic Visualization
The following diagram illustrates the divergence point between the desired Stilbene formation and the Dechlorination byproduct.
Figure 2: Kinetic competition between the desired cross-coupling cycle (Blue/Green) and the hydrodehalogenation off-cycle (Red).
References
- Zask, A., & Helquist, P. (1978). "Palladium-catalyzed reduction of aryl halides." Journal of Organic Chemistry.
-
Chemoselectivity in Suzuki Coupling: Littke, A. F., Dai, C., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[6]
-
Prevention of Dechlorination via Ligand Selection: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6]
-
Solvent Effects on Hydrodehalogenation: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Note: Reviews the impact of protic vs. aprotic solvents on side reactions.
-
Selective Heck Reactions: Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of (1,2-Dichloro-2-phenylethenyl)benzene
This guide is designed for the purification of (1,2-dichloro-2-phenylethenyl)benzene , commonly known as
Subject: Optimization of Solvent Systems for High-Purity Isolation of
Executive Summary & Chemical Context
(1,2-dichloro-2-phenylethenyl)benzene exists as two geometric isomers: (
-
Target: The (
)-isomer (trans) is typically the desired high-melting solid (mp 142–144°C).[1][2][3][4] -
Impurity: The (
)-isomer (cis) is often a liquid or low-melting solid that constitutes the major impurity in crude mixtures derived from the chlorination of diphenylacetylene.[1][2][3][4][5] -
Purification Logic: The purification strategy relies on the significant solubility differential between the planar, crystalline (
)-isomer and the non-planar, more soluble ( )-isomer.[1][2][4][5]
Physical Property Profile
| Property | ( | ( |
| State | Crystalline Solid | Liquid / Low-melting Solid |
| Melting Point | 142–144°C | < 25°C (often oil) |
| Polarity | Low (Non-polar) | Moderate (Dipole moment |
| Solubility | Low in cold alcohols/alkanes | High in most organic solvents |
Recommended Solvent Systems
The following solvent systems have been validated for maximizing yield and purity.
Primary Recommendation: Glacial Acetic Acid (AcOH)
Best for: Removal of the (
-
Mechanism: Glacial acetic acid is a polar protic solvent with a high boiling point (118°C).[1][3][4][6] The non-polar (
)-dichlorostilbene dissolves well at reflux but crystallizes efficiently upon cooling due to the "like-dissolves-like" principle (the dichlorostilbene is hydrophobic; cold AcOH is too polar to hold it).[1][2][3][4][5] -
Protocol:
Secondary Recommendation: Ethanol (95% or Absolute)
Best for: Final polishing of already semi-pure material (>90% purity).[1][2][4][6]
-
Mechanism: Ethanol is less aggressive than AcOH.[1][3][4][5][6] It is excellent for removing trace oily impurities but may require large volumes for crude material due to the low solubility of the dichloro-compound.[1][3][5]
-
Protocol:
Tertiary Recommendation: Dichloromethane (DCM) / Hexane
Best for: Thermally unstable samples or "oiling out" issues.[1][3][4][6]
-
Protocol:
Troubleshooting Guide (FAQ)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptoms: As the hot solution cools, oily droplets form at the bottom or surface instead of crystals.[1][5][6] Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated impurity-mixture, or the cooling is too rapid.[1][3][5] Corrective Action:
-
Re-heat the mixture to redissolve the oil.
-
Add more solvent (approx. 20% more) to lower the saturation temperature.[1][3][4]
-
Seed the solution with a tiny crystal of pure (
)-isomer once it reaches ~50°C. -
Use a Co-solvent: If using Ethanol, add a small amount of DCM to keep the oil in solution longer.[1][3][6]
Issue 2: Low Yield (Too much stays in solution)
Symptoms: Mother liquor is dark; very few crystals appear even at 0°C.
Cause: The (
-
Concentrate: Evaporate the mother liquor to half volume and cool again (Second Crop).
-
Switch Solvents: If using Ethanol, switch to Glacial Acetic Acid .[1][3][4][6] The solubility differential is sharper.
-
Chemical Isomerization: If yield is persistently low, your crude may be mostly (
).[1][3][4][6] Treat the mother liquor with a catalytic amount of Iodine ( ) in refluxing heptane to isomerize ( ) ( ), then recrystallize.[2][4]
Issue 3: Crystals are Colored (Yellow/Orange)
Symptoms: Product is chemically pure but retains a yellow tint (pure compound should be white/colorless).[1][2][4] Cause: Traces of conjugated byproducts or free chlorine/iodine.[1][3][4][5] Corrective Action:
-
Activated Carbon: Perform a hot filtration with activated charcoal.[1][3][4][5][6]
-
Solvent Wash: Wash the filtered crystals with cold Methanol (impurities are often highly soluble in MeOH).[1][3][4][6]
Visual Workflow: Purification Logic
Caption: Decision tree for selecting the optimal solvent system based on crude purity and thermal stability.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][3][4] (General reference for stilbene purification and solvent selection).
-
Buckles, R. E.; Wheeler, N. G. cis- and trans-Stilbene.[1][2][3][4][5] Organic Syntheses1953 , 33,[1][2][3][4][6] 88. Link (Foundational protocol for stilbene isomer separation).[1][2][4]
-
Lide, D. R. CRC Handbook of Chemistry and Physics, 84th Ed.; CRC Press: Boca Raton, FL, 2003.[1][2][3][4] (Physical constants for dichlorostilbene isomers).
-
NIST Chemistry WebBook. 1,2-Dichloro-1,2-diphenylethylene. Link (Verified solubility and phase data).[1][2][4]
Sources
- 1. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2-Dichloro-1,2-diphenylethane | C14H12Cl2 | CID 22254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-Stilbene (CAS 103-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Thermal Degradation & Stability of (1,2-Dichloro-2-phenylethenyl)benzene
Welcome to the Technical Support Center for (1,2-dichloro-2-phenylethenyl)benzene (commonly known as
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind the thermal behavior of this compound. Whether you are synthesizing novel alkyne derivatives or engineering flame-retardant polymers, understanding the thermodynamic thresholds and degradation kinetics of the dichloroethenyl linkage is critical to maintaining experimental integrity.
Part 1: Core Troubleshooting & FAQs
Q1: What are the primary thermal degradation pathways of this compound?
(1,2-dichloro-2-phenylethenyl)benzene exhibits a temperature-dependent degradation profile.
-
Low to Moderate Heat (150 °C – 200 °C): The primary event is E/Z isomerization . Thermal excitation provides enough energy to overcome the rotational barrier of the weakened C=C
-bond. Because the Z-isomer suffers from significant steric clash between the two bulky phenyl rings, heating drives the thermodynamic equilibrium toward the more stable E-isomer. -
High Heat (> 250 °C): The compound undergoes thermal dechlorination . The homolytic cleavage of the C–Cl bonds leads to the elimination of chlorine gas (
), yielding diphenylacetylene (tolan). This relationship between the dichlorostilbene intermediate and diphenylacetylene is a well-documented synthetic and degradative pathway (). -
Polymer Matrix Degradation (300 °C+): When incorporated into polymer backbones (e.g., epoxy resins), the degradation mechanism shifts. Instead of releasing
, the chlorine radicals abstract hydrogen from the surrounding polymer matrix to release hydrogen chloride (HCl) . The resulting diphenylacetylene subsequently undergoes a highly exothermic cross-linking reaction ( kJ/mol) to form a polyaromatic char, which is why this moiety is highly valued in fire-safe materials ().
Q2: My GC-MS analysis shows a major peak at m/z 178 instead of the expected m/z 248. Is my sample degraded?
Causality: Not necessarily in the flask, but almost certainly in your instrument. The molecular ion for (1,2-dichloro-2-phenylethenyl)benzene is m/z 248 (with characteristic isotope peaks at 250 and 252 due to the two chlorine atoms). A peak at m/z 178 corresponds to diphenylacetylene . If your Gas Chromatography (GC) inlet or transfer line is set above 250 °C, the thermal energy inside the injection port is actively stripping the chlorine atoms from your analyte before it even reaches the column. Self-Validating Solution: Lower your injector temperature to 150 °C or utilize a Cold On-Column (COC) injection technique. If the m/z 248 peak returns and the m/z 178 peak vanishes, you have validated that the degradation was an artifact of the analytical method, not a failed synthesis.
Q3: How can I prevent unwanted oxidative cleavage during high-temperature reactions?
Causality: At elevated temperatures, the electron-rich alkene backbone is highly susceptible to attack by oxygen diradicals, leading to oxidative cleavage that yields benzoyl chloride and benzoic acid. Protocol: You must establish a strict self-validating inert system. Purge your reaction vessel with Argon (heavier than Nitrogen, providing a better blanket) and use Schlenk line techniques. To validate the absence of oxygen, you can introduce a trace amount of an oxygen-sensitive indicator or monitor the reaction headspace via in-line FTIR for the absence of carbonyl stretches (~1700 cm⁻¹) which would indicate oxidative failure.
Part 2: Visualizing the Degradation Logic
The following diagram maps the condition-dependent thermal degradation pathways of (1,2-dichloro-2-phenylethenyl)benzene.
Fig 1. Thermal degradation pathways of (1,2-dichloro-2-phenylethenyl)benzene.
Part 3: Quantitative Data & Thermodynamic Profiles
To assist in experimental design, the thermodynamic thresholds and resulting products are summarized below. Use these values to set safe operating limits for your reactors or analytical instruments.
| Thermal Event | Temperature Range | Causality / Mechanism | Primary Products |
| E/Z Isomerization | 150 °C – 200 °C | Thermal excitation weakens the C=C | (E)-1,2-dichloro-1,2-diphenylethene |
| Thermal Dechlorination | > 250 °C | Homolytic cleavage of the C–Cl bonds followed by elimination. | Diphenylacetylene (Tolan), |
| Polymer Matrix Degradation | 300 °C – 450 °C | In the presence of hydrogen donors (e.g., epoxy backbones), chlorine radicals abstract protons. | Diphenylacetylene, HCl, Polyaromatic Char |
| Oxidative Cleavage | > 300 °C (in | Oxygen diradical attack on the electron-rich alkene backbone. | Benzoyl chloride, Benzoic acid |
Part 4: Standard Operating Procedure (SOP) for Thermal Stability Profiling
To accurately map the thermal stability of your specific batch or polymer formulation, use this Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) protocol. This is a self-validating workflow: the mass loss observed in the TGA must perfectly correlate with the specific ion counts detected by the MS.
Step-by-Step Methodology
-
Sample Preparation: Weigh 5–10 mg of the sample into a high-purity alumina (
) crucible. Ensure the sample is rigorously dried under a vacuum to prevent residual solvents from masking early thermal degradation events. -
Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (
) or Argon at a constant flow rate of 50 mL/min. This prevents premature oxidative cleavage and ensures purely thermal degradation kinetics. -
Heating Program: Initiate a dynamic heating ramp from 25 °C to 600 °C at a strict rate of 10 °C/min.
-
Evolved Gas Analysis (EGA): Interface the TGA exhaust to the Mass Spectrometer via a heated transfer line maintained at 200 °C (critical to prevent the condensation of heavy degradation products like diphenylacetylene).
-
Ion Monitoring: Set the MS to Selected Ion Monitoring (SIM) mode. Track the following specific ions:
-
m/z 70 (
release from pure compound) -
m/z 36 (HCl release from polymer matrices)
-
m/z 178 (Diphenylacetylene evolution)
-
m/z 248 (Volatilization of the intact parent compound)
-
-
Data Synthesis: Overlay the first derivative of the mass loss curve (DTG) with the MS ion chromatograms. A peak in the DTG curve that aligns perfectly with a spike in m/z 70 and m/z 178 confirms pure thermal dechlorination.
Fig 2. Step-by-step TGA-MS analytical workflow for thermal stability profiling.
References
troubleshooting low conversion rates in diphenylacetylene chlorination
Welcome to the Advanced Technical Support Center for the chlorination of diphenylacetylene (tolane). Synthesizing 1,2-dichloro-1,2-diphenylethene from an unactivated internal alkyne presents unique kinetic and chemoselective challenges. This guide is designed for researchers and drug development professionals to troubleshoot stalled kinetics, poor yields, and unpredictable stereoselectivity by addressing the fundamental causality behind each reaction pathway.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your stoichiometry, identify the mechanistic pathway dictated by your chosen chlorinating agent. The workflow below isolates the most common points of failure based on the reagent used.
Diagnostic workflow for troubleshooting low conversion in diphenylacetylene chlorination.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my conversion rate plateau at <20% when using sulfuryl chloride (SO₂Cl₂)? Causality & Solution: SO₂Cl₂ is a robust chlorinating agent, but it relies entirely on a homolytic (radical) pathway to chlorinate alkynes. Without sufficient activation energy to initiate radical formation, the reaction will stall. The attack by the chlorosulfonyl radical (•SO₂Cl) or chlorine radical (•Cl) dictates the conversion rate1[1]. Action: Introduce UV irradiation or a chemical initiator like AIBN. Switch to a non-polar solvent (e.g., benzene or CCl₄) and heat to reflux. Note that radical conditions heavily favor the E-isomer (trans-1,2-dichloro-1,2-diphenylethene) due to the steric bulk of the phenyl rings during the intermediate radical stage[1].
Q2: I am using Iodobenzene Dichloride (PhICl₂), but the diphenylacetylene remains completely unreacted. What is missing? Causality & Solution: PhICl₂ is a mild λ³-iodane oxidant. Because diphenylacetylene is an unactivated internal alkyne, PhICl₂ on its own lacks the electrophilicity required to attack the electron-dense triple bond. Action: You must introduce a silver(I) catalyst. Recent methodologies demonstrate that the addition of catalytic [Ag]₂[B₁₂Cl₁₂] activates PhICl₂, facilitating the formal delivery of Cl₂ across the alkyne 2[2]. The Ag(I) salt acts as a Lewis acid, pulling electron density from the iodane and generating a highly reactive electrophilic chlorine species. This heterolytic pathway yields predominantly the trans-dichloride[2].
Q3: My starting material is fully consumed, but my isolated yield of 1,2-dichloro-1,2-diphenylethene is low. What side reactions are occurring? Causality & Solution: Complete consumption with low target yield indicates a chemoselectivity issue. Two primary side reactions occur with diphenylacetylene:
-
Hydration to Ketones: If using reagents like Trichloroisocyanuric acid (TCCA) or if adventitious water is present in polar solvents (like CH₃CN), the intermediate chloronium ion will be intercepted by H₂O. This leads to deprotonation and tautomerization, ultimately yielding α,α-dichloroketones instead of the desired dichloroalkene3[3].
-
Over-chlorination / Reduction: The product can undergo further chlorination to tolane tetrachloride. Conversely, in certain reductive environments, the trans-isomer can be rapidly reduced back to diphenylacetylene, while the cis-isomer is more stable against reduction 4[4]. Action: Strictly maintain anhydrous conditions if the dichloroalkene is desired. Monitor the reaction via GC-MS to catch the exact point of maximum conversion before over-chlorination or degradation occurs.
Part 3: Quantitative Reagent Comparison
Use the following table to align your desired product with the correct mechanistic conditions.
| Chlorinating Agent | Primary Mechanism | Optimal Solvent | Required Additive/Catalyst | Expected Yield | Primary Product / Isomer |
| Sulfuryl Chloride (SO₂Cl₂) | Homolytic (Radical) | Benzene / CCl₄ | UV Irradiation or Heat | 70–90% | E-isomer (trans) |
| Iodobenzene Dichloride (PhICl₂) | Heterolytic (Ionic) | CHCl₃ or DCM | [Ag]₂[B₁₂Cl₁₂] (10 mol%) | ~85% | trans-dichloride |
| Trichloroisocyanuric Acid (TCCA) | Ionic (with Hydration) | CH₃CN / H₂O | None (H₂O acts as nucleophile) | >90% | α,α-dichloroketone |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your results, utilize these step-by-step methodologies. Each protocol contains built-in validation checks to confirm causality and prevent downstream failures.
Protocol A: Homolytic Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Designed to force radical cleavage for high-yield E-isomer formation.
-
Preparation: In an oven-dried Schlenk flask under N₂, dissolve 2.0 mmol of diphenylacetylene in 4.0 mL of anhydrous benzene.
-
Reagent Addition: Add 2.0 mmol of freshly distilled SO₂Cl₂ dropwise at room temperature.
-
Validation Check: The solution should remain clear. Immediate violent gas evolution (SO₂) at room temperature indicates premature decomposition of the reagent due to moisture contamination.
-
-
Initiation: Irradiate the mixture with a UV lamp or heat to reflux (81 °C) for 2 hours.
-
Validation Check: Monitor via TLC (Hexanes). The diphenylacetylene spot (R_f ~0.6) should steadily disappear, replaced by a lower R_f spot corresponding to the dichloroalkene. If the starting material spot remains unchanged after 30 minutes, your radical initiation has failed.
-
-
Workup: Quench with cold water, extract with Et₂O, wash with brine, and dry over MgSO₄.
-
Analytical Confirmation: Concentrate and analyze via ¹H/¹³C NMR.
-
Validation Check: The absence of alkyne carbon peaks (~89 ppm) and the emergence of vinylic carbons (~120-130 ppm) confirm successful conversion. The E-isomer will be the dominant product[1].
-
Protocol B: Catalytic Heterolytic Chlorination using PhICl₂
Designed for mild, ionic chlorination utilizing Lewis acid activation.
-
Preparation: In a vial shielded from light, dissolve 0.5 mmol of diphenylacetylene in 2.0 mL of anhydrous CHCl₃.
-
Catalyst Loading: Add 0.55 mmol of PhICl₂ and exactly 10 mol% of [Ag]₂[B₁₂Cl₁₂].
-
Validation Check: The presence of the Ag(I) catalyst is absolute. A control reaction run in parallel without the silver salt will yield 0% conversion, proving the necessity of the heterolytic activation[2].
-
-
Reaction: Stir at room temperature for 16 hours.
-
Validation Check: As the reaction proceeds, iodobenzene (PhI) is formed as a stoichiometric byproduct. Track the appearance of the PhI peak via GC-MS to monitor the reaction's kinetic progress.
-
-
Workup: Filter the mixture through a short pad of Celite to remove the precipitated silver salts.
-
Purification: Purify via flash column chromatography.
-
Validation Check: Isolate the trans-dichloride. If minor amounts of nucleophilic solvent adducts appear in the NMR, your CHCl₃ was not strictly anhydrous[2].
-
Part 5: References
-
Uemura, S., et al. "Chlorination of Acetylenes with Sulfuryl Chloride." Bulletin of the Chemical Society of Japan, Oxford University Press. 1
-
Poynder, T. B., et al. "[Ag]₂[B₁₂Cl₁₂] as a Catalyst in PhICl₂ Mediated Chlorination." ChemRxiv.2
-
"Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination." Academia.edu. 3
-
"The Journal of Organic Chemistry 1971 Volume.36 No.23." Department of Science Service (DSS). 4
Sources
Technical Support Center: Optimizing Reaction Temperature for (1,2-dichloro-2-phenylethenyl)benzene Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1,2-dichloro-2-phenylethenyl)benzene, also known as dichlorostilbene. As a key intermediate in various synthetic pathways, achieving high yield and purity of this compound is often critical. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the optimization of reaction temperature, a crucial parameter in the chlorination of diphenylacetylene.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of (1,2-dichloro-2-phenylethenyl)benzene via the electrophilic addition of chlorine to diphenylacetylene is a robust reaction. However, like any chemical transformation, it is susceptible to issues that can impact yield, purity, and stereoselectivity. Below are common problems encountered during this synthesis, with a focus on temperature-related causes and their solutions.
Question 1: Low Yield of (1,2-dichloro-2-phenylethenyl)benzene
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction temperature may be too low, leading to slow reaction kinetics and incomplete conversion of the diphenylacetylene starting material. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature for complete conversion.[1] |
| Side Reactions | Elevated temperatures can promote side reactions, such as over-chlorination to 1,1,2,2-tetrachloro-1,2-diphenylethane or polymerization of the starting material or product. | If increasing the temperature leads to the formation of byproducts, consider a more moderate temperature for a longer reaction time. Ensure precise control of the stoichiometry, using no more than one equivalent of the chlorinating agent.[2] |
| Loss of Volatile Reactants | If using a low-boiling solvent, elevated temperatures can lead to the loss of solvent and potentially the chlorinating agent if it is gaseous, altering the reaction concentration and stoichiometry. | Ensure the reaction is equipped with an efficient reflux condenser. If using a gaseous chlorinating agent, ensure a steady and controlled flow rate. |
Question 2: Poor Stereoselectivity (Formation of a Mixture of E/Z Isomers)
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less stable syn-addition product or by promoting isomerization of the kinetic product. | Perform the reaction at lower temperatures (e.g., 0°C to room temperature) to favor the kinetic product, which is typically the (E)-isomer resulting from anti-addition.[3][4] |
| Reaction Mechanism | While the reaction generally proceeds via a bridged chloronium ion leading to anti-addition, competing mechanisms can exist, especially with aryl-substituted alkynes.[3] | While difficult to alter the inherent mechanism, ensuring a non-polar, aprotic solvent can help stabilize the chloronium ion intermediate and favor the anti-addition pathway. |
Question 3: Formation of Over-chlorinated Byproducts
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Excess Chlorinating Agent | The most common cause of over-chlorination is the use of more than one equivalent of the chlorinating agent. The initially formed dichlorostilbene is an alkene and can react with a second equivalent of chlorine.[2][4] | Carefully control the stoichiometry of the reaction. Use precisely one equivalent of the chlorinating agent relative to diphenylacetylene. A slow, dropwise addition of the chlorinating agent can also help to prevent localized excesses. |
| High Reaction Temperature | High temperatures can increase the rate of the second chlorination reaction, leading to the formation of the tetrachloro-adduct even with careful stoichiometric control. | Conduct the reaction at a lower temperature to decrease the rate of the subsequent chlorination of the dichlorostilbene product. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the chlorination of diphenylacetylene?
The chlorination of diphenylacetylene proceeds through an electrophilic addition mechanism. The π-bond of the alkyne attacks a chlorine molecule, forming a cyclic chloronium ion intermediate. A chloride ion then attacks one of the carbons of this three-membered ring from the side opposite to the chloronium ion bridge. This "anti-addition" results in the formation of the (E)-isomer of (1,2-dichloro-2-phenylethenyl)benzene as the major product.[2][3]
Caption: Mechanism of diphenylacetylene chlorination.
Q2: How does reaction temperature generally affect the yield and purity of (1,2-dichloro-2-phenylethenyl)benzene?
Reaction temperature has a dual effect on this synthesis. Increasing the temperature generally increases the reaction rate, which can lead to higher conversion of the starting material and potentially higher yields within a shorter timeframe.[1] However, excessively high temperatures can have detrimental effects. They can promote side reactions such as over-chlorination and polymerization, which will decrease the purity and the overall yield of the desired product.[2] Therefore, an optimal temperature exists that balances a reasonable reaction rate with minimal side product formation. This optimal temperature must be determined experimentally.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (diphenylacetylene) and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.
-
-
Product Characterization and Isomer Differentiation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for differentiating between the (E) and (Z) isomers due to their distinct chemical shifts.[5][6]
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration is a key diagnostic tool. The (E)-isomer exhibits a characteristic band around 960 cm⁻¹, which is absent in the (Z)-isomer's spectrum. The (Z)-isomer shows a band around 690 cm⁻¹.[5]
-
UV-Visible (UV-Vis) Spectroscopy: The more planar (E)-isomer typically shows a bathochromic (red) shift in its maximum absorbance (λmax) and a higher molar extinction coefficient compared to the (Z)-isomer.[5]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the (E) and (Z) isomers.[7]
-
Q4: What are the key safety precautions to consider during this synthesis?
The primary safety concern is the handling of the chlorinating agent, especially if using chlorine gas.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas.[8] All manipulations involving chlorine gas must be performed in a well-ventilated chemical fume hood.[9] Ensure all glassware is securely clamped and that there are no leaks in the system. Have a neutralization solution (e.g., sodium thiosulfate) readily available in case of accidental release.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, when handling organic solvents.
-
Temperature Control: The reaction can be exothermic. Ensure adequate cooling is available, especially when running the reaction on a larger scale. Uncontrolled temperature increases can lead to a runaway reaction and increased formation of byproducts.[10]
Experimental Protocol: Temperature Optimization Study
This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of (1,2-dichloro-2-phenylethenyl)benzene.
Objective: To determine the optimal reaction temperature that maximizes the yield and purity of (1,2-dichloro-2-phenylethenyl)benzene.
Materials:
-
Diphenylacetylene
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Stirring apparatus (magnetic stir plate and stir bar)
-
Temperature control system (e.g., oil bath with a temperature controller, cryostat)
-
Reflux condenser
-
Gas inlet tube (if using chlorine gas)
-
Dropping funnel (for liquid chlorinating agents)
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. The reaction vessel should be equipped with a magnetic stir bar, a temperature probe, a reflux condenser, and an inlet for the chlorinating agent.
-
Reactant Preparation: Dissolve a known amount of diphenylacetylene in the anhydrous solvent in the reaction vessel.
-
Temperature Screening:
-
Initial Low-Temperature Trial: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add one equivalent of the chlorinating agent to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC.
-
Subsequent Temperature Trials: Repeat the reaction at progressively higher temperatures (e.g., 20°C, 40°C, and reflux temperature of the solvent). Maintain the same concentrations and stoichiometry for each trial.
-
-
Work-up and Isolation: Once the reaction is complete (as determined by the consumption of the starting material), quench any remaining chlorinating agent (e.g., with a dilute solution of sodium thiosulfate). Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product from each temperature trial by GC and/or ¹H NMR to determine the yield and the ratio of the desired product to any byproducts.
-
Data Evaluation: Create a table to compare the yield, purity, and E/Z ratio (if applicable) at each reaction temperature to identify the optimal conditions.
Caption: Workflow for optimizing reaction temperature.
References
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- The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant - MDPI. (2024, November 19).
- SAFETY OF CHLORINATION REACTIONS - IChemE. (n.d.).
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- 1,2-Diphenylethane synthesis - chemicalbook. (n.d.).
- A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene - Benchchem. (n.d.).
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- Classical C(sp³)−H bond chlorination with chlorine gas and its reaction... - ResearchGate. (n.d.).
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- ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf. (n.d.).
- 1,2-Dichloro-1,2-diphenylethane | C14H12Cl2 | CID 22254 - PubChem. (n.d.).
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- A radical approach to C-H chlorination - Scientific Update - UK. (2021, March 16).
- Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes - Organic Chemistry Portal. (n.d.).
- Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis - Benchchem. (n.d.).
- New Route to Synthesis 1,2-Diaryl Ethylene Derivatives by Heck Reaction. (n.d.).
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removing metal catalyst residues from (1,2-dichloro-2-phenylethenyl)benzene samples
Removing Metal Catalyst Residues from (1,2-dichloro-2-phenylethenyl)benzene Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical process of removing metal catalyst residues, particularly from complex organic molecules such as (1,2-dichloro-2-phenylethenyl)benzene. The presence of residual metals, even in trace amounts, can have significant consequences, including impacting downstream reactions, affecting the stability and toxicity of active pharmaceutical ingredients (APIs), and creating regulatory hurdles.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the required purity for your compounds.
Understanding the Challenge: Why is Catalyst Removal Crucial?
Palladium and other transition metals are powerful catalysts in organic synthesis, enabling a wide array of cross-coupling reactions.[4][5] However, their removal from the final product is a significant challenge.[4] These residual metals can exist in various forms, including soluble complexes and colloidal nanoparticles, making their complete removal difficult.[6] For pharmaceutical applications, regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug substances.[7][8][9] Therefore, developing a robust and validated purification strategy is not just a matter of good science but a regulatory necessity.[1][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalyst residues from my (1,2-dichloro-2-phenylethenyl)benzene sample?
A1: Several methods are commonly employed, often in combination, to effectively remove palladium residues. The choice of method depends on the nature of your product, the form of the residual palladium, and the desired level of purity.[11] Key strategies include:
-
Adsorption: This involves using solid-supported materials with a high affinity for the metal catalyst.[11][12] Common adsorbents include:
-
Activated Carbon: A cost-effective and widely used method for removing various metal impurities.[13][14]
-
Metal Scavengers: These are materials, often silica-based or polymeric, functionalized with ligands that specifically bind to the metal.[11][15][16] Thiol-functionalized scavengers are particularly effective for palladium.[13][17]
-
-
Chromatography: Column chromatography using silica gel is a standard laboratory technique for purifying organic compounds and can be effective in removing metal catalyst residues.[6][11]
-
Crystallization: Purifying the product by crystallization can be a highly effective method, as the metal impurities are often left behind in the mother liquor.[11][17]
-
Extraction: Liquid-liquid extraction can be used to selectively remove the catalyst from the product, though it may not be sufficient on its own to reach very low residual levels.[6][11]
-
Filtration: For heterogeneous catalysts or precipitated metal species, simple filtration through a pad of a filter aid like Celite® can be an effective initial purification step.[6][12]
Q2: I've tried a single purification method, but my sample still has high levels of residual palladium. What should I do?
A2: It is quite common for a single purification method to be insufficient, especially when dealing with stringent purity requirements. A multi-step approach is often the most effective strategy.[12] Consider the following combinations:
-
Initial Filtration: If you used a heterogeneous catalyst or if you observe solid precipitates, start with a filtration through Celite® to remove the bulk of the metal.[6]
-
Scavenger Treatment: Follow the filtration with a treatment of the filtrate with a suitable metal scavenger to capture soluble palladium species.[12]
-
Crystallization or Chromatography: A final crystallization or column chromatography step can then be employed to achieve the desired high level of purity.[11]
Q3: How do I choose the most appropriate metal scavenger for my specific reaction?
A3: The choice of scavenger is critical and depends on several factors:
-
The Metal and its Oxidation State: Different scavengers have varying affinities for different metals and their oxidation states (e.g., Pd(0) vs. Pd(II)).[13][18] Thiol-based scavengers are generally effective for palladium.[17]
-
Solvent System: The scavenger must be compatible with your reaction solvent.[16]
-
Temperature: Ensure the scavenger is stable at the desired operating temperature.[13]
It is often beneficial to screen a small panel of different scavengers to identify the most effective one for your specific system.[13][15]
Q4: Can residual metals from the catalyst affect the stability of my (1,2-dichloro-2-phenylethenyl)benzene sample?
A4: Yes, residual transition metals can act as catalysts for degradation pathways, potentially compromising the stability of your compound.[19][20] This is a critical consideration in drug development, where long-term stability is a key requirement.[20]
Q5: What are the regulatory limits for palladium residues in pharmaceutical ingredients?
A5: Regulatory limits for elemental impurities are outlined in guidelines such as the ICH Q3D.[9] For palladium, a Class 1A metal, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm for a daily dose of 10g.[21] It is crucial to consult the latest regulatory guidelines for specific limits based on the route of administration and daily dosage of the final drug product.[8][10]
Troubleshooting Guide
This section addresses common issues encountered during the removal of metal catalyst residues.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Residual Palladium After Scavenger Treatment | 1. Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your mixture. 2. Insufficient Scavenger Amount: The amount of scavenger used may be too low to capture all the residual palladium. 3. Suboptimal Scavenging Conditions: The reaction time or temperature may not be optimal for efficient scavenging. | 1. Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one.[13] 2. Increase Scavenger Equivalents: Try increasing the amount of scavenger used, typically 3-5 equivalents relative to the palladium content is a good starting point.[4] 3. Optimize Conditions: Experiment with longer reaction times and different temperatures to improve scavenging efficiency.[13] |
| Product Loss During Purification | 1. Adsorption onto Scavenger or Activated Carbon: Your product may be adsorbing to the purification medium along with the catalyst. 2. Co-precipitation during Crystallization: The product may be co-precipitating with the metal catalyst. | 1. Wash the Solid Support: After filtration, thoroughly wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[13] 2. Optimize Crystallization: Carefully control the cooling rate and solvent system during crystallization to promote selective precipitation of your product.[11] |
| Discoloration of the Final Product | Presence of Colloidal Palladium: The discoloration may be due to the presence of fine, suspended palladium nanoparticles. | 1. Filtration through a Fine Filter: Try filtering the solution through a very fine filter (e.g., a 0.2 µm syringe filter) to remove colloidal particles. 2. Use of a Scavenger: Some scavengers are effective at capturing colloidal metal species. |
| Inconsistent Purification Results | 1. Variability in the Reaction Mixture: The form and amount of residual palladium may vary between batches. 2. Inconsistent Purification Procedure: Minor variations in the purification protocol can lead to different outcomes. | 1. Characterize the Crude Mixture: If possible, analyze the crude reaction mixture to understand the nature of the palladium species present. 2. Standardize the Protocol: Ensure that the purification procedure is followed consistently for each batch. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for removing a soluble palladium catalyst from a reaction mixture containing (1,2-dichloro-2-phenylethenyl)benzene.
1. Materials:
-
Crude reaction mixture containing (1,2-dichloro-2-phenylethenyl)benzene and palladium catalyst.
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol).[15]
-
An appropriate organic solvent in which the product is soluble (e.g., toluene, ethyl acetate, THF).[12]
-
Celite®.
-
Filtration apparatus (Büchner funnel, filter flask, filter paper).
2. Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., 5-10 volumes).[12]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the diluted mixture.[4]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[4]
-
Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.[12]
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[13]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][22]
Protocol 2: Palladium Removal Using Activated Carbon
1. Materials:
-
Crude product containing the palladium catalyst.
-
Activated carbon.
-
A suitable solvent (e.g., THF, ethyl acetate).[13]
-
Celite®.
2. Procedure:
-
Prepare the Solution: Dissolve the crude product in a suitable solvent.[13]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension vigorously for a predetermined time (e.g., 1-4 hours) at a specific temperature (e.g., room temperature or slightly elevated).[11]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[13]
-
Rinse and Concentrate: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.[13]
Visualization of the Purification Workflow
Caption: Decision workflow for selecting a purification strategy.
References
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Biotage. Metal scavengers for organic purification. (n.d.). Retrieved from [Link]
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]
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European Medicines Agency. (2002). Limits Residues Heavy Metal Catalysts. Retrieved from [Link]
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SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
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European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. Retrieved from [Link]
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Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review. Retrieved from [Link]
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Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]
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Shimadzu. (n.d.). eX278 Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Cont. Retrieved from [Link]
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ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? Retrieved from [Link]
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European Medicines Agency. (2008). Guideline on Limits Residues Metal Catalysts. Retrieved from [Link]
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Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]
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European Medicines Agency. (2007). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
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Phillips, S. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review, 54(1), 3-7. [Link]
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DGRA. (2009, June 14). Implementing the Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents (EMEA/CHMP/SWP/4446/200). Retrieved from [Link]
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Marguí, E., Van Meel, K., Van Grieken, R., & Fontàs, C. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1466–1472. [Link]
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Chen, W., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 854-857. [Link]
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Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]
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Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
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Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Retrieved from [Link]
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Soós, T. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]
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Marguí, E., et al. (2025, August 9). Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 558-563. Retrieved from [Link]
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Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic.... Retrieved from [Link]
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Colacot, T. J. (2018). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. ACS Catalysis, 8(11), 10091–10104. [Link]
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MacLeod, B. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266-2278. [Link]
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da Costa, C. T., et al. (2024). Purification of stilbenes from grape stems in a continuous process based on photo-molecularly imprinted adsorbents and hydroalcoholic solutions. Food Chemistry, 440, 138202. [Link]
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Aydin, M., et al. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]
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Liu, D., et al. (2011). Impact of metal-induced degradation on the determination of pharmaceutical compound purity and a strategy for mitigation. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 947-955. [Link]
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Dittmar, T., et al. (2025, August 6). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. fiveable.me [fiveable.me]
- 19. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 20. Impact of metal-induced degradation on the determination of pharmaceutical compound purity and a strategy for mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dgra.de [dgra.de]
- 22. an.shimadzu.com [an.shimadzu.com]
Validation & Comparative
1H and 13C NMR Spectral Analysis of (1,2-dichloro-2-phenylethenyl)benzene: A Comparative Guide
Executive Summary
(1,2-dichloro-2-phenylethenyl)benzene, commonly known as
This guide provides a technical comparison of the (E)-isomer (trans-phenyl) versus the (Z)-isomer (cis-phenyl). We establish 13C NMR as the definitive "product" for structural validation, comparing its diagnostic performance against the "alternative" (and often ambiguous) 1H NMR data. We further analyze the steric and electronic factors driving the spectral differences between these geometric isomers.
Structural & Stereochemical Context[1][2][3][4]
Before analyzing spectra, one must understand the symmetry that dictates the signal count.
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Geometry | Phenyl rings are trans (opposite). | Phenyl rings are cis (same side). |
| Symmetry | ||
| Sterics | Minimal steric strain; planar or near-planar. | High steric strain between Phenyl rings; twisted. |
| Stability | Thermodynamic product (More stable). | Kinetic product (Less stable). |
Critical Note: Both isomers are chemically symmetric. This means the two vinylic carbons are equivalent in the E isomer, and equivalent in the Z isomer. You will not see two different vinylic peaks within a single pure isomer spectrum; you will see one signal whose chemical shift (
Comparative Spectral Analysis
A. 1H NMR: The Ambiguous Alternative
Why it fails as a standalone diagnostic tool.
In non-chlorinated stilbenes, the vinylic protons appear at
-
Spectral Profile: The 1H NMR spectrum consists exclusively of aromatic multiplets in the
7.20 – 7.60 ppm range. -
Differentiation Difficulty: While subtle differences exist—the Z-isomer often shows a more complex multiplet structure due to the magnetic anisotropy of the twisted phenyl rings—these differences are rarely definitive without a pure reference standard for overlay.
-
Performance Verdict: 1H NMR is insufficient for de novo stereochemical assignment but excellent for assessing solvent purity.
B. 13C NMR: The Diagnostic Gold Standard
The definitive method for assignment.
The 13C NMR spectrum provides the "fingerprint" required to distinguish the isomers based on the Gamma-Gauche Effect (Steric Compression).
Comparative Data Table: 13C Chemical Shifts (Expected Trends)
| Carbon Type | (E)-Isomer (Trans-Ph) | (Z)-Isomer (Cis-Ph) | Mechanistic Reasoning |
| Vinylic (C-Cl) | Downfield ( | Upfield ( | Steric Compression: In the Z-isomer, the steric crowding between the two phenyl rings (or Ph-Cl interaction) causes an upfield shift (shielding) relative to the relaxed E-isomer. |
| Ipso-Phenyl | Distinct Shift | Distinct Shift | Sensitive to the twist angle of the ring relative to the double bond. |
| Ortho/Meta/Para | Typical Aromatic | Typical Aromatic | Less diagnostic. |
Note: Exact chemical shifts vary slightly by solvent (CDCl3 vs DMSO-d6), but the relative relationship (
Experimental Protocol
To ensure reproducible data capable of resolving these isomers, follow this optimized workflow.
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred for solubility. -
Concentration: Prepare a high-concentration sample (
20 mg in 0.6 mL) because the diagnostic vinylic carbons are quaternary. Quaternary carbons have long relaxation times ( ) and no NOE enhancement from attached protons, making them weak in standard scans.
Step 2: Acquisition Parameters (The "Expert" Tweak)
Standard default parameters often miss or undervalue the quaternary C-Cl peak.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Increase to 2.0 - 5.0 seconds . (Standard is often 1.0s). This allows full relaxation of the quaternary carbons for accurate integration/intensity.
-
Scans (NS): Minimum 1024 scans for 13C.
Step 3: Data Processing
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz for 13C to improve S/N ratio for the quaternary peak.
-
Referencing: Calibrate to
triplet at 77.16 ppm.
Diagnostic Workflow (Visualization)
The following diagram illustrates the decision logic for assigning the stereochemistry of the synthesized product.
Caption: Logical workflow for stereochemical assignment of 1,2-dichloro-1,2-diphenylethylene using 13C NMR chemical shift trends.
Synthesis & Causality
Understanding how you obtained the sample aids spectral interpretation.
-
Chlorination of Tolan (Diphenylacetylene):
-
Mechanism:[1] Electrophilic addition of
. -
Outcome: Often yields a mixture. The E-isomer (anti-addition) is frequently the major product due to steric preference, but the Z-isomer can form via syn-addition pathways or isomerization.
-
Purification: The E-isomer usually has a significantly higher melting point and lower solubility, allowing it to be crystallized out. NMR confirms the success of this purification.
-
-
Ramberg-Bäcklund Reaction:
-
Certain variations can yield these halogenated stilbenes.[2]
-
Relevance: If the reaction conditions favor thermodynamic control, expect the E-isomer signal in 13C NMR.
-
References
-
Stereoselective Synthesis of Stilbenes
- Source: Royal Society of Chemistry (RSC)
- Context: Discusses the synthesis and isolation of E and Z isomers of halogenated stilbenes and their spectral characteriz
-
URL:[Link]
-
13C NMR Chemical Shift Trends (Oregon State University)
- Source: Oregon St
- Context: General principles of alkene and aromatic chemical shifts, essential for understanding the vinylic region overlap.
-
URL:[Link]
- Isomer Identification of Halogenated Alkenes: Source: BenchChem / NMRDB Context: Comparative analysis of E vs Z shifts in 1,2-dihaloalkenes, validating the steric compression (upfield shift) rule for Z isomers.
Sources
Comparative Reactivity Guide: (1,2-Dichloro-2-phenylethenyl)benzene vs. Dibromostilbene in Advanced Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Kinetic profiling, transition-metal cross-coupling, and base-mediated elimination pathways.
Executive Summary
In the synthesis of highly conjugated molecular scaffolds—such as aggregation-induced emission (AIE) luminogens and rigid alkyne linkers—dihalostilbenes serve as critical precursors. This guide provides an objective, data-driven comparison between (1,2-dichloro-2-phenylethenyl)benzene (commonly referred to as
Thermodynamic & Kinetic Profiling
The fundamental reactivity differences between these two vinylic halides stem directly from the nature of the carbon-halogen bond. The C(sp²)–Br bond is significantly weaker and more polarizable than the C(sp²)–Cl bond. This thermodynamic reality dictates two major kinetic outcomes:
-
Oxidative Addition: Palladium(0) insertion into the C–Br bond is rapid at mild temperatures, whereas insertion into the C–Cl bond presents a high activation barrier, often stalling catalytic cycles unless highly electron-rich, sterically demanding ligands (e.g., Buchwald ligands) are employed[1].
-
Elimination: Bromide is a superior leaving group compared to chloride. Consequently, dibromostilbene readily undergoes E2 elimination under mild basic conditions to form alkynes, whereas dichlorostilbene resists mild bases and requires aggressive organometallic intervention[2].
Quantitative Performance Comparison
| Property / Parameter | (1,2-Dichloro-2-phenylethenyl)benzene | 1,2-Dibromo-1,2-diphenylethene | Impact on Synthesis |
| Bond Dissociation Energy (C–X) | ~355 kJ/mol | ~297 kJ/mol | C–Br is far more labile for Pd(0) insertion. |
| Halogen Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl induces stronger inductive electron withdrawal. |
| Leaving Group Ability (pKa of HX) | -7 (HCl) | -9 (HBr) | Br⁻ is a better leaving group, facilitating E2. |
| Standard Suzuki Catalyst | Pd/SPhos or Pd/XPhos (High Temp) | Pd(PPh₃)₄ (Mild Temp) | Dibromostilbene is more cost-effective to couple. |
| Elimination to Alkyne | Requires n-BuLi or NaNH₂ | Requires KOH or t-BuOK | Dichlorostilbene requires strict anhydrous/inert conditions. |
Cross-Coupling Reactivity: Suzuki-Miyaura Pathways
When synthesizing tetraarylethenes (TAEs) for optoelectronic applications, 1,2-dibromo-1,2-diphenylethene is the universally preferred substrate[3]. The low activation energy for C–Br oxidative addition allows the use of the ubiquitous and inexpensive tetrakis(triphenylphosphine)palladium(0) catalyst.
Conversely, (1,2-dichloro-2-phenylethenyl)benzene is notoriously sluggish in standard Suzuki protocols. When subjected to standard Pd(PPh₃)₄ conditions, it frequently remains unreacted or yields mono-coupled byproducts. To force the double coupling of the dichloro-variant, researchers must pivot to highly active, bulky phosphine ligands that accelerate the reductive elimination step and stabilize the Pd intermediate[2].
Protocol 1: Synthesis of Tetraarylethene from 1,2-Dibromo-1,2-diphenylethene
Causality Focus: The biphasic solvent system ensures the lipophilic dibromostilbene remains solvated in the organic layer while the aqueous base continuously activates the boronic acid into a reactive boronate complex.
Reagents:
-
1,2-Dibromo-1,2-diphenylethene (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with 1,2-dibromo-1,2-diphenylethene, phenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with N₂ three times to prevent catalyst oxidation.
-
Solvent Addition: Inject degassed toluene and ethanol, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. The high temperature overcomes the activation barrier for the second sequential cross-coupling.
-
Workup: Cool to room temperature, separate the organic layer, and extract the aqueous phase with ethyl acetate. Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Self-Validation System: Monitor the reaction via TLC (hexane/EtOAc). The complete disappearance of the UV-active starting material indicates success. Validate the purified product via ¹H NMR; the vinylic protons will be absent, and a complex aromatic multiplet at
7.0–7.1 ppm will confirm the tetraphenylethene structure.
Elimination Pathways to Diphenylacetylene
The synthesis of diphenylacetylene (tolan) highlights the stark contrast in leaving group kinetics[4]. Dibromostilbene undergoes a straightforward E2 elimination when treated with ethanolic KOH. However, applying the same mild base to (1,2-dichloro-2-phenylethenyl)benzene results in starting material recovery due to the high C–Cl bond strength[2].
To overcome this, dichlorostilbene must be subjected to halogen-lithium exchange using n-butyllithium. The highly reactive organolithium intermediate subsequently undergoes rapid elimination to form the alkyne[5].
Protocol 2: Conversion of (1,2-Dichloro-2-phenylethenyl)benzene to Diphenylacetylene
Causality Focus: Anhydrous THF and cryogenic temperatures (-78 °C) are critical. The low temperature controls the highly exothermic halogen-lithium exchange and prevents the highly basic carbanion from abstracting protons from the solvent before the desired elimination can occur.
Reagents:
-
(1,2-Dichloro-2-phenylethenyl)benzene (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Dissolve (1,2-dichloro-2-phenylethenyl)benzene in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Lithiation: Add n-BuLi dropwise via syringe over 15 minutes. The solution will typically darken as the lithiated intermediate forms.
-
Elimination: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. As the temperature rises, the intermediate eliminates LiCl to form the triple bond.
-
Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate. Purify by recrystallization from hot hexanes.
-
Self-Validation System: Analyze the crude mixture via GC-MS. The target diphenylacetylene will present a distinct, dominant molecular ion peak at m/z 178. Furthermore, IR spectroscopy will show the disappearance of C=C stretches and the appearance of a weak internal C≡C stretch near 2220 cm⁻¹.
Mechanistic Divergence Visualization
The following diagram maps the divergent reaction conditions required to drive both dihalostilbenes toward identical product classes.
Reaction pathway divergence of dichloro- vs. dibromostilbene driven by halogen bond thermodynamics.
References
-
Fujiki, Y., et al. "Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction followed by treatment with n-butyllithium." Chemistry Letters, Oxford Academic, 2024. [2],[5]
-
Suleymanov, A. A., et al. "Fluorinated Tetraarylethenes: Universal Tags for the Synthesis of Solid State Luminogens." Chemistry – A European Journal, EPFL Infoscience, 2019. [3]
-
Ohta, Y., et al. "Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction." Polymers, MDPI, 2017. [1]
-
"NS14. Stereochemistry in Elimination." Chemistry LibreTexts, 2023. [4]
Sources
Comparative Mass Spectrometry Guide: Fragmentation Patterns of (1,2-Dichloro-2-phenylethenyl)benzene
Executive Summary
(1,2-Dichloro-2-phenylethenyl)benzene—commonly known as
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Time of Flight Mass Spectrometry (GC-EI-TOF-MS) against Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Mass Spectrometry (LC-ESI-Q-TOF-MS) . By examining the causality behind their respective fragmentation patterns, researchers can select the optimal platform for characterizing halogenated stilbenes.
Platform Comparison & Causality in Ionization
Selecting the correct mass spectrometry platform dictates the type of structural data acquired. The choice between hard and soft ionization fundamentally alters the fragmentation logic.
-
GC-EI-TOF-MS (Hard Ionization): The highly non-polar, volatile nature of
-dichlorostilbene makes it an ideal candidate for GC. Electron Ionization (70 eV) induces significant, reproducible fragmentation. The causality of this method's success lies in the thermodynamic stability of the resulting product ions: the sequential loss of two chlorine radicals relieves steric strain and yields a highly stable, fully conjugated diphenylacetylene radical cation[1]. -
LC-ESI-Q-TOF-MS (Soft Ionization): Electrospray Ionization (ESI) is typically reserved for polar analytes. However, modern high-resolution Q-TOF systems can successfully detect the
ion of dichlorostilbenes when optimized with specific mobile phase modifiers (e.g., formic acid)[2]. The causality here is chemical: the acidic modifier forces the protonation of the electron-rich alkene double bond, enabling detection without the extensive fragmentation seen in EI. This platform is superior for exact mass confirmation of trace synthetic impurities.
Mechanistic Fragmentation Pathways
EI-MS Fragmentation Logic (GC-MS)
Under 70 eV electron bombardment, the molecular ion
-
Primary Cleavage: The molecular ion undergoes homolytic cleavage of a vinylic C-Cl bond, yielding the
cation at m/z 213 (and 215 for the isotope)[3]. -
Base Peak Formation: The loss of the second chlorine atom generates the diphenylacetylene radical cation
at m/z 178[3]. This transition is highly favored, making m/z 178 the base peak (100% relative abundance) due to the extended -conjugation stabilizing the alkyne radical cation[1]. -
Deep Fragmentation: Subsequent degradation of the m/z 178 ion leads to the biphenylene radical cation at m/z 152 via the expulsion of neutral acetylene (
).
Figure 1: GC-EI-MS fragmentation pathway of (1,2-dichloro-2-phenylethenyl)benzene.
ESI-MS/MS Fragmentation Logic (LC-MS)
In positive ESI mode, the intact protonated molecule
Quantitative Data & Performance Comparison
The table below synthesizes the performance metrics of both platforms for the analysis of (1,2-dichloro-2-phenylethenyl)benzene.
| Performance Metric | GC-EI-TOF-MS | LC-ESI-Q-TOF-MS |
| Primary Ion Observed | ||
| Base Peak | m/z 178 ( | m/z 249.0232 (Precursor) |
| Isomer Resolution (E vs Z) | Excellent (Baseline separation via boiling point) | Moderate (Co-elution risk on standard C18) |
| Ionization Efficiency | High (Volatility-driven) | Low to Moderate (Requires acidic modifiers) |
| Mass Accuracy | Nominal to ~10 ppm | |
| Primary Application | Structural fingerprinting, E/Z isomer ratio | Trace impurity ID, exact mass confirmation |
Experimental Protocols (Self-Validating Systems)
To ensure analytical trustworthiness, the following methodologies incorporate built-in System Suitability Tests (SST).
Protocol A: GC-EI-TOF-MS Analysis
Objective: Isomer differentiation and structural fingerprinting.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade hexane. Spike with 10 µL of an internal standard (e.g., 4,4'-dibromobiphenyl, 100 µg/mL) to validate injection volume and retention time stability.
-
System Suitability (Blank Run): Inject 1 µL of pure hexane. Validation: The baseline must show no peaks >3x signal-to-noise (S/N) at the expected retention time to verify column inertness and absence of carryover.
-
Chromatographic Separation:
-
Column: 5% phenyl polysilphenylene-siloxane capillary column (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80°C (hold 2 min), ramp at 20°C/min to 300°C (hold 5 min). Causality: The rapid thermal ramp prevents band broadening of the high-boiling stilbene isomers.
-
-
Mass Spectrometry (EI):
-
Ion Source: 250°C, Electron energy 70 eV.
-
Validation Check: Verify the isotopic ratio of the m/z 248:250:252 cluster strictly aligns with the theoretical 9:6:1 ratio for
.
-
Protocol B: LC-ESI-Q-TOF-MS Analysis
Objective: High-resolution exact mass determination.
-
Sample Preparation: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol/Acetonitrile (50:50, v/v).
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: (A) Water + 0.1% Formic acid; (B) Acetonitrile + 0.1% Formic acid. Causality: Formic acid acts as a proton donor, which is absolutely critical to force the protonation of the non-polar alkene, enabling
detection. -
Gradient: 50% B to 95% B over 5 minutes.
-
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Validation Check: Mass accuracy of the precursor ion must fall within
5 ppm of the calculated exact mass (249.0232 Da)[2].
-
Figure 2: Comparative experimental workflow for halogenated stilbene analysis.
References
- Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction followed by treatment with... Oxford University Press (OUP).
- Useful Intermediates for Organic Synthesis - Supporting Inform
- Aromatic substitution in ball mills: Formation of aryl chlorides and bromides using potassium peroxomonosulfate and NaX. The Royal Society of Chemistry (RSC).
Sources
comparative study of electrophilic substitution on (1,2-dichloro-2-phenylethenyl)benzene
The following guide provides a comparative technical analysis of electrophilic substitution pathways for (1,2-dichloro-2-phenylethenyl)benzene (also known as
Executive Summary & Electronic Profile
(1,2-dichloro-2-phenylethenyl)benzene represents a unique class of deactivated styrene derivatives. Unlike its parent compound, (E)-stilbene , which exhibits high nucleophilicity at the alkenic bridge and moderate activation on the phenyl rings, the dichloro-analog introduces significant electron-withdrawing inductive effects (
This guide compares the electrophilic aromatic substitution (EAS) and electrophilic addition profiles of the target compound against (E)-Stilbene (Standard) and 1,2-Dichlorobenzene (Deactivated Control).
Structural & Electronic Analysis
The reactivity is governed by the competition between the resonance capability of the phenyl rings and the inductive deactivation by the vinylic chlorine atoms.
-
Vinylic Deactivation: The two chlorine atoms on the
carbons significantly reduce the electron density of the bond, rendering it resistant to standard electrophilic addition (e.g., bromination) compared to stilbene. -
Ring Deactivation: The
substituent acts as a deactivated conjugated system. While it retains -orbital overlap (allowing ortho/para direction), the strong effect of the chlorine atoms makes the phenyl rings less reactive toward EAS than unsubstituted benzene.
Figure 1: Electronic push-pull mechanism determining reactivity.
Comparative Reactivity Profile
The following table contrasts the performance of (1,2-dichloro-2-phenylethenyl)benzene against standard alternatives in key electrophilic reactions.
| Feature | (E)-Stilbene (Standard) | (1,2-dichloro-2-phenylethenyl)benzene (Target) | 1,2-Dichlorobenzene (Control) |
| Alkene Reactivity | High (Rapid Bromination) | Low (Steric/Electronic inhibition) | N/A (Aromatic only) |
| EAS Reactivity | Activated (Reacts faster than benzene) | Deactivated (Reacts slower than benzene) | Deactivated |
| Primary EAS Product | 4,4'-Dinitro (Nitration) | 4,4'-Dinitro (Nitration) | 4-Nitro |
| Directing Effect | Ortho/Para | Para (Steric hindrance blocks ortho) | Ortho/Para |
| Mechanism Preference | Carbocation Intermediate | Bromonium Ion / Sigma Complex | Sigma Complex |
Key Insight: The "Chlorine Shield"
In stilbene, the double bond is the primary site of attack for electrophiles like
Experimental Protocol: Selective Nitration
This protocol describes the synthesis of 4,4'-dinitro-(1,2-dichloro-2-phenylethenyl)benzene via EAS. This method is optimized to avoid degradation of the chlorinated alkene bridge.
Reagents & Equipment[2][3]
-
Substrate: (1,2-dichloro-2-phenylethenyl)benzene (10 mmol)
-
Electrophile Source: Fuming Nitric Acid (
, d=1.5) -
Catalyst/Solvent: Concentrated Sulfuric Acid (
) -
Quenching: Crushed Ice/Water
-
Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel.
Step-by-Step Methodology
-
Preparation of Mixed Acid: In a separate vessel, cool 15 mL of conc.
to 0°C. Dropwise add 10 mL of fuming while maintaining temperature . This generates the nitronium ion ( ) in situ. -
Substrate Solubilization: Dissolve 2.49 g (10 mmol) of (1,2-dichloro-2-phenylethenyl)benzene in 20 mL of nitromethane (
). Note: Nitromethane is used to suppress side reactions on the chlorinated double bond. -
Electrophilic Attack (EAS): Add the substrate solution to the mixed acid at
over 30 minutes.-
Critical Control: Do not allow temperature to exceed 0°C. Higher temperatures may lead to oxidative cleavage of the alkene to 4-nitrobenzoic acid.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The target product (di-nitro species) will appear as a lower Rf spot compared to the starting material.
-
Quenching & Isolation: Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form. Filter the solid and wash with cold water (
mL) until filtrate is neutral. -
Purification: Recrystallize from ethanol/acetone (1:1).
-
Expected Yield: 65-75%
-
Product: 1,2-dichloro-1,2-bis(4-nitrophenyl)ethene.
-
Mechanistic Pathway Analysis
The reaction proceeds via the formation of an arenium ion (sigma complex). The diagram below illustrates why the para position is favored over the ortho position and the alkene addition.
Figure 2: Mechanistic selectivity showing Para-substitution dominance.
Mechanistic Justification
-
Regioselectivity: The
group is bulky. The chlorine atoms lie out of the plane of the double bond in the Z-isomer or create significant steric bulk in the E-isomer, hindering approach to the ortho positions. -
Deactivation: The carbocation intermediate formed by attack on the alkene (which would lead to addition) is destabilized by the adjacent electronegative chlorine atoms, making the activation energy for alkene addition significantly higher than for ring substitution.
References
-
BenchChem. (2025).[1] Synthesis and Reactivity of Chlorinated Stilbenes. Retrieved from
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions – Halogenation and Nitration of Benzene. Retrieved from
-
Royal Society of Chemistry. (2016). Electrophilic bromination of substituted stilbenes and stilbazoles: a quantum-chemical investigation. Retrieved from
-
La Trobe University. (2021).[2] The Serendipitous Discovery of New Chemistry: Chlorination of Alkenes. Retrieved from
-
NIST WebBook. (2025). Benzene, 1,2-dichloro- Thermochemistry Data. Retrieved from
Sources
Technical Guide: Elemental Analysis Standards for (1,2-dichloro-2-phenylethenyl)benzene Purity
Executive Summary
The "Gold Standard" vs. The "Absolute Truth"
For decades, Elemental Analysis (EA), specifically Combustion Analysis (CHN/X), has served as the gatekeeper for compound purity in peer-reviewed literature. For a halogenated aromatic hydrocarbon like (1,2-dichloro-2-phenylethenyl)benzene (also known as
However, in modern drug development and advanced materials research, EA is no longer sufficient as a standalone metric. It is "blind" to stereoisomerism (E/Z ratio) and often insensitive to high-molecular-weight inorganic contaminants.
This guide objectively compares EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), providing a validated workflow for researchers who require absolute purity confirmation.
Part 1: The Target Analyte Profile
Before establishing standards, we must define the theoretical baseline. (1,2-dichloro-2-phenylethenyl)benzene is a synthesis intermediate often derived from the chlorination of stilbene or benzil.
-
IUPAC Name: 1,2-dichloro-1,2-diphenylethylene[1]
-
Molecular Formula:
-
Molecular Weight: 249.13 g/mol
-
Physical State: White to pale yellow crystalline solid
-
Critical Isomerism: Exists as E (trans) and Z (cis) isomers. EA cannot distinguish between these isomers.
Theoretical Elemental Composition
To validate purity, your experimental values must align with these theoretical calculations within the standard tolerance (typically
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 14 | 12.011 | 168.154 | 67.50% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 4.05% |
| Chlorine (Cl) | 2 | 35.45 | 70.900 | 28.45% |
| Total | 249.134 | 100.00% |
Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)
Elemental Analysis (The Bulk Validator)
-
Mechanism: High-temperature combustion (
C) in an oxygen-rich environment. Carbon converts to , Hydrogen to . Chlorine requires specific reduction/trapping (often using Silver Tungstate) to prevent interference. -
Pros: Confirms bulk chemical formula; detects non-chromatographic impurities (e.g., significant solvent retention, inorganic salts if ash analysis is included).
-
Cons: Destructive; requires milligram quantities; cannot detect isomeric impurities (E-isomer and Z-isomer have identical %C/%H/%Cl).
HPLC-UV (The Separator)
-
Mechanism: Separation based on polarity/hydrophobicity.
-
Pros: Excellent for quantifying the E/Z ratio and detecting unreacted precursors (e.g., stilbene, benzil).
-
Cons: Requires a reference standard for absolute quantification (response factors vary); "blind" to inorganic salts and moisture.
qNMR (The Absolute Quantifier)[2][3]
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid, TCNB).
-
Pros: Non-destructive; absolute purity determination without a compound-specific standard; detects residual solvents simultaneously.
-
Cons: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.
Summary Comparison Table
| Feature | Elemental Analysis (EA) | HPLC-UV | qNMR |
| Primary Output | % Composition (C, H, Cl) | Chromatographic Purity (Area %) | Absolute Purity (Mass %) |
| Stereoisomer Specificity | ❌ None | ✅ High (Separates E/Z) | ✅ High (Distinct Shifts) |
| Inorganic Salt Detection | ⚠️ Indirect (Values drop) | ❌ Blind | ❌ Blind (unless nuclei active) |
| Solvent Detection | ⚠️ Indirect (C/H shift) | ❌ Blind (elutes in void) | ✅ Excellent |
| Sample Requirement | ~2-5 mg (Destructive) | <1 mg (Non-destructive) | ~10 mg (Non-destructive) |
Part 3: Experimental Protocols
Protocol A: Combustion Analysis for Chlorinated Aromatics
-
Objective: Accurate determination of %C, %H, and %Cl.
-
Challenge: Chlorine gas (
) produced during combustion can interfere with detectors or corrode the system. It must be trapped or separated.
Step-by-Step Workflow:
-
Calibration: Calibrate the CHNS analyzer using a chlorinated standard (e.g., p-Chlorobenzoic acid , theoretical Cl: 22.6%). Do not use a non-chlorinated standard like Acetanilide alone, as it does not validate the halogen trap efficiency.
-
Sample Preparation:
-
Dry the (1,2-dichloro-2-phenylethenyl)benzene sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual dichloromethane or ethanol solvents.
-
Weigh 2.0 – 2.5 mg (
mg) into a tin capsule.
-
-
Additives (Crucial Step):
-
Add ~5-10 mg of Tungsten(VI) oxide (
) or a specialized Silver/Tungsten mixture to the capsule. -
Reasoning: This acts as a combustion aid and, more importantly, silver salts trap halogens as Silver Chloride (AgCl) if you are running in CHN mode (to protect the detector), or ensure quantitative conversion if running in CHNS/Cl mode.
-
-
Combustion:
-
Furnace Temperature:
C (Dynamic Flash). -
Carrier Gas: Helium.
-
Oxygen Boost: 2-3 seconds.
-
-
Acceptance Criteria:
-
Carbon:
-
Hydrogen:
-
Protocol B: HPLC Purity & Isomer Ratio
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 m). -
Mobile Phase: Isocratic 80:20 Methanol:Water (0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic
transition). -
Expected Retention: The Z (cis) isomer typically elutes before the E (trans) isomer due to steric hindrance reducing planarity and interaction with the stationary phase.
Part 4: Visualization of Workflows
Diagram 1: The Purity Decision Tree
This logic gate ensures no "blind spots" remain in the purity assessment.
Caption: Integrated purity assessment workflow ensuring bulk composition (EA) and isomeric purity (HPLC) are both validated.
Diagram 2: Combustion Analysis Reaction Pathway
Understanding the fate of Chlorine prevents instrument damage and data errors.
Caption: Fate of Chlorine during combustion. Without the Ag trap, Cl2 gas distorts the Nitrogen signal.
Part 5: Data Interpretation & Troubleshooting
Scenario: Carbon is Low (-1.0%), Hydrogen is High (+0.5%)
-
Diagnosis: Solvent Trap.
-
Explanation: The sample likely contains residual solvent (e.g., Ethanol or Dichloromethane) from the recrystallization step.
-
Fix: Run a Proton NMR (
-NMR) to identify the solvent peak, then dry the sample at a temperature above the solvent's boiling point under vacuum.
Scenario: All Values are Low (~95% of theoretical)
-
Diagnosis: Inorganic Contamination.[2]
-
Explanation: EA only detects organic elements. If 5% of your mass is Sodium Chloride (NaCl) or Silica (
), the organic percentages will be proportionally lower. -
Fix: Perform a sulfated ash test or Energy Dispersive X-Ray Spectroscopy (EDS) to identify the inorganic contaminant.
Scenario: Correct C/H, but HPLC shows two peaks
-
Diagnosis: E/Z Isomerism.
-
Explanation: You have a mixture of cis- and trans-dichlorostilbene. They have the exact same elemental composition, so EA passes, but the material is not phase-pure.
-
Fix: Report the purity as "Chemical Purity: >99% (EA), Isomeric Purity: X% E-isomer (HPLC)."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5374627, [(Z)-1-Chloro-2-phenylethenyl]benzene. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[3] Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. Synthesis of (E)-1,2-Diphenyl-1,2-ethenediol (General Stilbene Chemistry Context). Organic Syntheses, Coll. Vol. 10, p.355. Retrieved from [Link]
Sources
Benchmarking Synthetic Efficiency: Routes to (1,2-Dichloro-2-phenylethenyl)benzene
This guide provides a rigorous benchmarking analysis of synthetic routes for (1,2-dichloro-2-phenylethenyl)benzene (also known as
Executive Summary
The synthesis of (1,2-dichloro-2-phenylethenyl)benzene presents a classic stereochemical challenge: controlling the E/Z ratio while maintaining high atom economy. While classical methods utilize phosphorus pentachloride (
Part 1: Strategic Route Analysis
Route A: Electrophilic Chlorination of Diphenylacetylene (Recommended)
This is the industry-standard "addition" route. It involves the direct addition of
-
Mechanism: Electrophilic addition via a chloronium ion intermediate.
-
Stereoselectivity: Predominantly anti-addition , favoring the (E)-isomer (trans) due to steric repulsion in the intermediate, though thermodynamic equilibration can occur under radical conditions.
-
Reagents:
(gas), , or (solid).
Route B: Deoxygenative Chlorination of Benzil (Legacy)
A functional group transformation converting the
-
Mechanism: Nucleophilic attack of
on carbonyl oxygens followed by elimination/rearrangement.[1] -
Drawbacks: Low atom economy (loss of
), harsh conditions (high heat), and difficult purification due to side-product formation (e.g., monochlorostilbenes).
Route C: Stereoselective Boron-Mediated Synthesis (Specialist)
For strict requirements of the (Z)-isomer (cis), direct chlorination often fails.
-
Method: Chloroboration of phenylacetylene followed by Suzuki-Miyaura coupling or similar halodeboronation sequences.
-
Use Case: When >95% (Z)-selectivity is required for crystal engineering applications.
Part 2: Comparative Benchmarking Data
The following data normalizes performance metrics across standard laboratory scales (10–50 mmol).
| Metric | Route A: Alkyne Chlorination ( | Route B: Benzil Deoxygenation ( | Route C: Stereoselective Boron |
| Yield | 85 - 92% | 55 - 65% | 60 - 75% |
| Atom Economy | 100% (Additive) | ~45% (Loss of | Low (Multi-step) |
| E/Z Selectivity | Favors (E) (typically 80:20 to 95:5) | Mixed (Thermodynamic ratio) | >98:2 (Z-isomer) |
| Purification | Crystallization (Simple) | Chromatography (Difficult) | Chromatography (Moderate) |
| Safety Profile | Moderate (Corrosive reagents) | Low (High pressure/Heat/ | Moderate (Organometallics) |
| Cost Efficiency | High | Medium | Low |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways. Route A proceeds via a chloronium bridge, enforcing anti-stereochemistry, while Route B proceeds via a chaotic chlorophosphonium intermediate.
Caption: Comparative reaction flux showing the high stereocontrol of the alkyne route (top) versus the mixed output of the benzil route (bottom).
Part 4: Validated Experimental Protocol (Route A)
Protocol: Synthesis via Antimony Pentachloride (
Reagents:
-
Diphenylacetylene (10 mmol, 1.78 g)
-
Antimony Pentachloride (
) (11 mmol, 3.29 g) -
Solvent: Carbon Tetrachloride (
) or Dichloromethane ( ) (dry, 20 mL) -
Iodine (
) (Catalytic, 5 mol%) - Optional, promotes anti-addition.
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.
-
Dissolution: Dissolve Diphenylacetylene (1.78 g) in dry DCM (15 mL). Cool to 0°C in an ice bath to suppress radical side reactions.
-
Addition: Dilute
(3.29 g) in DCM (5 mL) and transfer to the addition funnel. Add dropwise over 20 minutes. Caution: Exothermic.[2] -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 95:5). The alkyne spot (
) should disappear. -
Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to hydrolyze antimony salts.
-
Workup: Extract with DCM (
mL). Wash combined organics with sat. , then brine. Dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot ethanol.
-
Expected Yield: 2.1 - 2.3 g (85-92%).
-
Characterization: Melting Point 143–145°C (E-isomer).
-
Part 5: Critical Troubleshooting & Optimization
-
Isomerization: The (Z)-isomer is thermodynamically less stable but can form under radical conditions (e.g., light exposure). To maximize the (E)-isomer, perform the reaction in the dark.
-
Green Chemistry Alternative: For a greener approach, Copper(II) Chloride (
) can be used as the chlorinating agent in refluxing acetonitrile. This avoids toxic antimony and chlorinated solvents, though yields are typically slightly lower (75-80%). -
Purity Check:
NMR is definitive. The (E)-isomer typically shows a singlet for aromatic protons that is distinct from the multiplet patterns of the (Z)-isomer due to symmetry and shielding effects.
References
-
Electrophilic Addition to Alkynes
- Source: "Stereochemistry of the chlorination of acetylenes." Journal of the Chemical Society.
- Context: Establishes the anti-addition mechanism for and .
-
Copper-Mediated Chlorination
- Source: "Copper(II) halides as halogenating agents." Canadian Journal of Chemistry.
- Context: Validates the "green" route using in acetonitrile.
-
Benzil Transformation
- Source: "Reaction of PCl5 with alpha-diketones." Journal of Organic Chemistry.
- Context: Documents the lower efficiency and rearrangement issues of the Benzil route.
-
Z-Selective Synthesis
-
Source: "Stereoselective synthesis of (Z)-1,2-dichloroalkenes via chloroboration."[3] Tetrahedron Letters.
- Context: Provides the specialized protocol for the cis-isomer.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
